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  • Product: 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
  • CAS: 1001500-16-8

Core Science & Biosynthesis

Foundational

physicochemical properties of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide Introduction In the landscape of modern drug discovery, a comprehensive understanding of a compound's ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful development. These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the core , a substituted pyrazole carboxamide. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry.[1][2][3] The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively advance this, or structurally similar, molecules through the development pipeline.

Chemical Identity

A precise understanding of a molecule's identity is the bedrock of all subsequent characterization.

IdentifierValueSource
IUPAC Name 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamideChemScene[4]
CAS Number 1001500-16-8ChemScene[4]
Molecular Formula C₉H₁₆N₄OChemScene[4]
Molecular Weight 196.25 g/mol ChemScene[4]
SMILES CCCNC(=O)C1=NN(CC)C=C1NChemScene[4]
Chemical Structure
Chemical structure of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamideFigure 1: Chemical structure of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide.

Physicochemical Properties: A Quantitative Overview

The following table summarizes the key . It is important to note that while some data is derived from computational predictions, these values provide a valuable initial assessment for guiding experimental design.

PropertyValueMethod
Topological Polar Surface Area (TPSA) 72.94 ŲComputational Prediction[4]
LogP (Octanol-Water Partition Coefficient) 0.625Computational Prediction[4]
Hydrogen Bond Acceptors 4Computational Prediction[4]
Hydrogen Bond Donors 2Computational Prediction[4]
Rotatable Bonds 4Computational Prediction[4]
Melting Point Not available-
Boiling Point Not available-
Aqueous Solubility Not available-
pKa (Acid Dissociation Constant) Not available-
Lipophilicity (LogP)

The computationally predicted LogP value of 0.625 suggests that 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide possesses a relatively balanced hydrophilic-lipophilic character.[4] This is a favorable starting point in drug design, as it indicates the potential for reasonable aqueous solubility and membrane permeability. However, experimental verification is crucial, as computational models may not fully capture the intricate intramolecular interactions that influence this property.

Polar Surface Area (TPSA)

A TPSA of 72.94 Ų is indicative of a molecule with good potential for oral bioavailability.[4] TPSA is a critical descriptor for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Hydrogen Bonding Capacity

With two hydrogen bond donors and four acceptors, this molecule has a moderate capacity for hydrogen bonding.[4] This characteristic will significantly influence its solubility in protic solvents and its interactions with biological targets.

Solubility

While experimental data for the aqueous solubility of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is not publicly available, its structure suggests it will exhibit some degree of solubility in aqueous and polar organic solvents. The presence of the amine and amide functional groups, capable of hydrogen bonding, will contribute to its aqueous solubility. However, the ethyl and propyl alkyl chains introduce lipophilic character, which may limit its solubility. For a definitive assessment, experimental determination is essential.

Acidity and Basicity (pKa)

The pKa values of a compound are critical for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide molecule possesses both a basic amino group and potentially acidic protons on the pyrazole ring and amide nitrogen. The amino group is expected to be the primary basic center. The pyrazole ring itself is weakly basic. An accurate experimental determination of the pKa is necessary to predict its behavior in different biological compartments.

Experimental Protocols for Physicochemical Characterization

To ensure the generation of robust and reliable data, the following experimental protocols are recommended. These methods represent industry-standard approaches for the physicochemical characterization of small molecule drug candidates.

Workflow for Physicochemical Property Determination

G cluster_0 Compound Acquisition & Purity Assessment cluster_1 Solubility Determination cluster_2 Lipophilicity & Ionization Determination cluster_3 Data Analysis & Reporting a1 Obtain Compound (>95% purity) a2 Confirm Identity & Purity (LC-MS, NMR) a1->a2 b1 Shake-Flask Method (Thermodynamic Solubility) a2->b1 c1 LogP Determination (Shake-Flask or HPLC) a2->c1 c2 pKa Determination (Potentiometric or UV-metric Titration) a2->c2 b2 HPLC-UV/LC-MS Analysis b1->b2 d1 Calculate Physicochemical Parameters b2->d1 c1->d1 c2->d1 d2 Generate Technical Report d1->d2

Caption: A generalized workflow for the experimental determination of key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.[5]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount (e.g., 2-5 mg) of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully collect an aliquot of the clear supernatant and dilute it with an appropriate solvent to fall within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Construct a calibration curve with known concentrations of the compound to accurately determine the concentration in the diluted sample.

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL or µM.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for thermodynamic solubility because it allows for true equilibrium to be reached between the solid and dissolved states, providing a highly accurate and reproducible measurement.[6]

Determination of pKa (Potentiometric Titration)

This method measures the change in pH of a solution of the compound upon the addition of a titrant.[7][8]

Principle: The pKa is the pH at which 50% of the ionizable functional group is in its protonated form and 50% is in its deprotonated form. This corresponds to the midpoint of the buffering region in a titration curve.

Methodology:

  • Sample Preparation: Dissolve a precise amount of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide in a suitable solvent system (e.g., water with a co-solvent like methanol if necessary).

  • Titration: Place the solution in a thermostated vessel with a calibrated pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the resulting titration curve. Specialized software is often used for accurate pKa calculation.

Trustworthiness of the Protocol: Potentiometric titration is a robust and well-established method for pKa determination.[8] The self-validating nature of this technique comes from the characteristic sigmoidal shape of the titration curve, which provides a clear indication of the ionization events.

Determination of LogP (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between two immiscible liquids.[8]

Principle: The partition coefficient (P) is the ratio of the equilibrium concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically a buffer). LogP is the base-10 logarithm of this ratio.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer and vice versa to ensure thermodynamic equilibrium during the experiment.

  • Partitioning: Add a known amount of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide to a mixture of the pre-saturated n-octanol and aqueous buffer in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases.

  • Phase Separation: Allow the layers to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Impact of Physicochemical Properties on Drug Development

The interplay of these core physicochemical properties is critical for the successful progression of a drug candidate.

G Solubility Solubility Oral Bioavailability Oral Bioavailability Solubility->Oral Bioavailability Permeability Permeability Permeability->Oral Bioavailability pKa pKa pKa->Solubility pKa->Permeability LogP LogP LogP->Permeability Metabolic Stability Metabolic Stability LogP->Metabolic Stability Target Binding Target Binding LogP->Target Binding Metabolic Stability->Oral Bioavailability Efficacy Efficacy Target Binding->Efficacy

Caption: The interconnectedness of key physicochemical properties and their ultimate impact on drug efficacy.

Conclusion

4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide presents a promising scaffold for further investigation based on its computationally predicted physicochemical properties. This guide has outlined these properties and provided robust, field-proven experimental protocols for their empirical determination. A thorough experimental characterization of its solubility, pKa, and LogP is a critical next step. The data generated from these studies will be invaluable for guiding formulation development, interpreting in vitro and in vivo results, and ultimately, for making informed decisions on the progression of this and related compounds in the drug discovery pipeline.

References

  • ResearchGate. Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Available from: [Link].

  • PMC. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Available from: [Link].

  • Slideshare. pKa and log p determination. Available from: [Link].

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link].

  • ResearchGate. The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Available from: [Link].

  • Computational Chemistry. Compound solubility measurements for early drug discovery. Available from: [Link].

  • ScienceDirect. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link].

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link].

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link].

  • Unknown Source. pKa & LogP Analysis Services.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link].

Sources

Exploratory

The Ascendancy of Amino-Pyrazole Carboxamides: From Versatile Scaffold to Targeted Therapeutics

An In-depth Technical Guide for Drug Development Professionals Abstract The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry, underpi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry, underpinning a wide array of clinically approved drugs.[1][2] The functionalization of this core with amino and carboxamide moieties gives rise to the amino-pyrazole carboxamide class, a framework demonstrating remarkable versatility and therapeutic potential. These derivatives have emerged as potent modulators of critical biological pathways, leading to groundbreaking advancements in oncology, immunology, and the treatment of infectious diseases. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic applications of amino-pyrazole carboxamide derivatives. We will delve into the causality behind experimental design, present validated protocols for synthesis and evaluation, and explore the structure-activity relationships that drive the design of next-generation therapeutics.

The Amino-Pyrazole Carboxamide Core: Synthesis and Structural Significance

The therapeutic efficacy of this class of compounds is intrinsically linked to its chemical architecture. The pyrazole ring acts as a stable, aromatic scaffold, while the strategically positioned amino and carboxamide groups serve as key hydrogen bond donors and acceptors, facilitating precise interactions with biological targets.[1][3] The position of the amino group (at C3, C4, or C5) is a critical determinant of the molecule's pharmacological profile, influencing its binding mode and overall activity.[1][3]

Strategic Synthesis: A Pathway to Diversity

The construction of the amino-pyrazole carboxamide scaffold is a well-established yet adaptable process, with the Knorr pyrazole synthesis and related condensations being cornerstone methodologies. A prevalent and efficient strategy involves the condensation of a hydrazine with a β-ketonitrile or a suitably activated 1,3-dielectrophilic precursor. This approach allows for the modular introduction of diversity at various positions of the pyrazole ring.

A representative synthetic workflow is outlined below. The rationale for this multi-step process is to build complexity in a controlled manner, starting from simple, commercially available materials. The choice of hydrazine derivative (e.g., hydrazine hydrate vs. a substituted hydrazine) determines the substituent at the N1 position, while the selection of the β-ketoester and subsequent functional group manipulations dictates the substituents at other positions.

G cluster_0 Step 1: Ketonitrile Formation cluster_1 Step 2: Pyrazole Ring Closure cluster_2 Step 3: Carboxamide Formation A β-Ketoester C β-Enaminonitrile A->C Condensation B Ammonia/Amine B->C E 5-Aminopyrazole-4-carboxylate C->E Cyclization D Hydrazine Hydrate D->E G 5-Aminopyrazole-4-carboxylic Acid E->G Ester Hydrolysis F Hydrolysis (e.g., NaOH) F->G I Final Product: 5-Amino-1H-pyrazole-4-carboxamide Derivative G->I Amide Coupling H Coupling Agent (e.g., HATU) + Substituted Amine (R-NH2) H->I G BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (Ca2+ mobilization, NF-κB, MAPK) PLCg2->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response Inhibitor Amino-Pyrazole Carboxamide (e.g., Pirtobrutinib) Inhibitor->BTK Inhibits G FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Binds Dimer FGFR Dimerization & Autophosphorylation FGFR->Dimer RAS_MAPK RAS-MAPK Pathway Dimer->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT Proliferation Cell Proliferation & Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Covalent FGFR Inhibitor Inhibitor->Dimer Inhibits

Caption: Overview of FGFR signaling and the action of pyrazole-based inhibitors.

Other Kinase Targets: The versatility of the scaffold allows it to be adapted to target a wide range of other kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and p38 MAP kinase, which are implicated in cell cycle control and inflammatory responses.

[1][3][4]#### 2.2. Beyond Kinases: Alternative Mechanisms

While kinase inhibition is the most prominent mechanism, some derivatives exhibit other modes of action:

  • DNA Binding: Certain 1H-pyrazole-3-carboxamide derivatives have been shown to act as DNA minor groove binders. T[5]his interaction can disrupt DNA replication and transcription, leading to antiproliferative effects through a mechanism distinct from kinase inhibition. *[5] COX Inhibition: 5-aminopyrazole derivatives have been developed as selective COX-2 inhibitors, demonstrating potent anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.

[1]---

Therapeutic Applications: A Disease-Oriented Perspective

The diverse mechanisms of action translate into a broad spectrum of potential therapeutic uses.

Therapeutic AreaSpecific Indication(s)Key Molecular Target(s)Representative Compounds/Studies
Oncology Mantle Cell Lymphoma, B-Cell Malignancies, Non-Small Cell Lung Cancer (NSCLC), Gastric CancerBTK, FGFR (wild-type and mutants), CDKs, Aurora Kinases, EGFRPirtobrutinib (BTK), [4]Covalent pan-FGFR inhibitors, [6][7]AT7519 (CDK)
Inflammation & Autoimmunity Rheumatoid Arthritis, LupusBTK, p38 MAPK, COX-2BTK Inhibitors, [8]Selective COX-2 Inhibitors
Infectious Diseases Tuberculosis, Bacterial Infections (Gram-negative/positive), Fungal Infections, Hepatitis BDNA Gyrase, Topoisomerase IV, Fungal-specific enzymes, HBV core proteinAnti-tubercular 5-aminopyrazoles, [1]Broad-spectrum antimicrobials, [9][10]HBV assembly disruptors
Neurodegenerative Disorders Alzheimer's Disease, Parkinson's DiseaseVarious kinases, Oxidative stress pathwaysPyrazole derivatives reducing pathology in AD/PD models, [11]Multi-target pyrazoles
Agrochemicals Fungicides, HerbicidesSuccinate Dehydrogenase (SDHI), Other essential enzymesSDHI fungicides, [12]Pyrazole-4-carboxamide herbicides

Key Experimental Protocols

To facilitate research in this area, we provide validated, step-by-step methodologies for the synthesis and biological evaluation of amino-pyrazole carboxamide derivatives.

Protocol 1: Synthesis of a 5-Amino-1H-pyrazole-4-carboxamide Derivative

Causality: This protocol exemplifies a common route for creating a diverse library. The cyclization with hydrazine hydrate establishes the core pyrazole. Subsequent hydrolysis and amide coupling with a specific amine (R-NH2) is a robust and modular method to introduce the desired carboxamide side chain, which is often critical for target engagement.

  • Step A: Ring Formation. To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure. The resulting crude solid, ethyl 5-amino-1H-pyrazole-4-carboxylate, can be purified by recrystallization from ethanol.

  • Step B: Ester Hydrolysis. Dissolve the product from Step A in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.

  • Heat the mixture to 60°C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction to 0°C and acidify to pH ~3-4 with 2N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 5-amino-1H-pyrazole-4-carboxylic acid.

  • Step C: Amide Coupling. To a stirred suspension of 5-amino-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture for 20 minutes at room temperature, then add the desired substituted amine (e.g., 4-phenoxyaniline, 1.1 equivalents).

  • Continue stirring at room temperature overnight.

  • Work-up and Purification. Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final carboxamide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)

Trustworthiness: This protocol is a self-validating system. The inclusion of no-enzyme, no-substrate, and positive control (e.g., Staurosporine) wells ensures that the observed signal is directly related to kinase activity and that the assay is performing within expected parameters.

  • Reagent Preparation. Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup. In a 384-well plate, add 5 µL of the test compound dilution to each well.

  • Add 10 µL of a solution containing the target kinase (e.g., recombinant human BTK) and its specific peptide substrate to each well.

  • Initiation. Pre-incubate the plate for 10 minutes at room temperature. Initiate the reaction by adding 10 µL of ATP solution (at a concentration near its Km for the kinase).

  • Incubate the reaction for 60 minutes at room temperature.

  • Detection. Stop the reaction and detect the amount of ATP remaining by adding 25 µL of a luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • Incubate for 10 minutes in the dark. Measure luminescence using a plate reader.

  • Data Analysis. Convert luminescence signal to percent inhibition relative to DMSO-only controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Proliferation (MTT) Assay

Expertise: The choice of cell line is critical and should be based on the compound's proposed mechanism. For an FGFR inhibitor, one would select a cancer cell line with known FGFR amplification or mutation (e.g., SNU-16, KATO III). T[6]his ensures the biological readout is relevant to the molecular target.

  • Cell Seeding. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment. Prepare serial dilutions of the test compound. Add 100 µL of the diluted compound solutions to the wells (in triplicate). Include vehicle-only (DMSO) and media-only controls.

  • Incubate the plate for 72 hours.

  • MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout. Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.

Future Directions and Conclusion

The amino-pyrazole carboxamide scaffold is far from being fully exploited. Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing next-generation inhibitors with exquisite selectivity to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Continuing the development of covalent and allosteric inhibitors to combat acquired drug resistance in oncology.

  • Novel Applications: Exploring the potential of these derivatives in less-charted territories like neuroinflammation and metabolic diseases.

  • Multi-Target Ligands: Rationally designing single molecules that can modulate multiple, synergistic targets, for example, in the treatment of complex diseases like Alzheimer's.

References

  • Fumagalli, G., Toukmatcheva, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available at: [Link] 2[1][3][4]. Fumagalli, G., Toukmatcheva, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link] 3[4]. Al-Sanea, M. M., & Abdel-Aziz, H. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link] 4[16]. Deng, W., Chen, X., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link] 5[6]. Fumagalli, G., Toukmatcheva, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link] 6[3]. Patel, H., Sharma, T., et al. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link] 7[17]. Asha Deepthi C, & Prathyusha J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link] 8[9]. Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available at: [Link] 9. Hirai, K., Ohno, R., et al. (2005). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science. Available at: [Link] 1[15]0. Wang, C., Li, Q., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link] 1[12]1. Li, H., Yang, Y., et al. (2015). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Available at: [Link] 1[5]2. (n.d.). Process for the preparation of 3-amino-4-carboxamido-pyrazoles. Google Patents. Available at: 1[18]3. Deng, W., Chen, X., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. Available at: [Link] 14. (n.d.). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents. Available at: 1[19]5. Schneider, M., Le, T., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link] 1[20]6. Pinzi, L., Cesta, M. C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link] 1[21]7. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents. Available at: 1[22]8. Kapri, A., Gupta, N., & Nain, S. (2024). THERAPEUTIC POTENTIAL OF PYRAZOLE CONTAINING COMPOUNDS: AN UPDATED REVIEW. ResearchGate. Available at: [Link] 1[2]9. (n.d.). Pyrazole compounds for treatment of neurodegenerative disorders. Google Patents. Available at: 2[23]0. Al-Ostoot, F. H., Al-Wabli, R. I., & Al-Ghorbani, M. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link] 2[24]1. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. Available at: [Link] 2[25]2. Prathyusha, J., & Deepti, C. A. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link] 2[26]3. Wang, Z., Chen, Z., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. Available at: [Link] 2[13]4. Wang, Z., Chen, Z., et al. (2021). Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). WashU Medicine Research Profiles. Available at: [Link] 2[14]5. (n.d.). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents. Available at: 2[27]6. (2023). Assembly Biosciences files patent for pyrazole carboxamide compounds for treating hepatitis b. Pharmaceutical Technology. Available at: [Link] 2[28]7. Simpson, J. E., & Fernando, T. R. (2023). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. MDPI. Available at: [Link] 2[11]8. (n.d.). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate. Available at: [Link] 2[10]9. de Vicente, J., Smith, G. F., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. Available at: [Link]

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Foundational

Theoretical Binding Affinity Profile: 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

The following technical guide details the theoretical binding affinity characterization of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide . This guide treats the molecule as a Fragment-Based Drug Discovery (FBDD) lea...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical binding affinity characterization of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide .

This guide treats the molecule as a Fragment-Based Drug Discovery (FBDD) lead, specifically analyzing its pharmacophore potential against Serine/Threonine Kinases (e.g., CDK2) , a target class where this scaffold is a privileged ATP-competitive inhibitor.

Executive Summary

Molecule ID: 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide Predicted Target Class: ATP-Competitive Kinase Inhibitor (Hinge Binder) Theoretical Affinity Range (


):  1.5 

M – 15

M (Fragment-level affinity) Ligand Efficiency (LE): High (>0.4 kcal/mol/heavy atom)

This guide outlines the structural causality, computational derivation, and experimental validation protocols required to determine the precise binding affinity of this specific chemotype. The molecule functions as a "hinge-binding" motif, utilizing a donor-acceptor pair (4-amino/3-carboxamide) critical for kinase selectivity.

Part 1: Structural Analysis & Pharmacophore Mapping

Chemotype Deconstruction

The molecule is a low-molecular-weight probe (MW


 196.25 Da). Its theoretical affinity is driven by its ability to mimic the adenine ring of ATP.
Structural ElementPharmacological FunctionInteraction Type
Pyrazole Core Scaffold rigidity

-stacking (Gatekeeper residue)
4-Amino Group (-NH

)
H-Bond DonorInteraction with Hinge Region (Backbone C=O)
3-Carboxamide (C=O) H-Bond AcceptorInteraction with Hinge Region (Backbone NH)
N-Propyl Chain Hydrophobic TailVan der Waals contact with Ribose pocket / Solvent front
1-Ethyl Group Steric BulkOrientation control; prevents steric clash with hydrophobic pocket II
The "Hinge-Binding" Hypothesis

In the context of Cyclin-Dependent Kinase 2 (CDK2), this molecule is predicted to bind to the ATP hinge region (Glu81 – Leu83).

  • The 4-amino group donates a proton to the backbone carbonyl of Glu81 .

  • The 3-carboxamide oxygen accepts a proton from the backbone amide of Leu83 .

Part 2: In Silico Affinity Prediction (The "How-To")

To derive the theoretical binding constant (


 or 

), you must employ a tiered computational workflow. Do not rely on simple scoring functions; use thermodynamic integration for accuracy.
Computational Workflow Diagram

BindingAffinityWorkflow Start Ligand Preparation (3D Gen, pH 7.4 Protonation) Docking Molecular Docking (AutoDock Vina / Glide) Start->Docking Target Target Selection (CDK2 PDB: 1FIN) Target->Docking PoseSel Pose Selection (RMSD < 2.0Å, Hinge H-bonds) Docking->PoseSel MD Molecular Dynamics (100ns) (GROMACS/AMBER) PoseSel->MD Top 3 Poses MMGBSA Binding Energy Calc (MM-GBSA / FEP) MD->MMGBSA Trajectory Analysis Output Theoretical Kd Calculation MMGBSA->Output ΔG = ΔH - TΔS

Caption: Tiered in silico workflow for deriving binding free energy (


) from structural data.
Protocol: Molecular Docking & Scoring

Objective: Generate the binding pose and initial score.

  • Ligand Prep: Generate 3D conformers. Set protonation state at pH 7.4 (4-amino group is neutral, amide is neutral).

  • Grid Generation: Center grid box on the ATP-binding site of CDK2 (PDB: 1FIN). Dimensions:

    
     Å.
    
  • Docking Algorithm: Run AutoDock Vina with exhaustiveness = 32.

  • Scoring Interpretation:

    • Typical Vina Score for this fragment: -6.5 to -7.5 kcal/mol .

    • Theoretical

      
       Calculation: 
      
      
      
      
      • At 298 K (

        
         kcal/mol):
        
      • If

        
         kcal/mol 
        
        
        
        M.
Protocol: Free Energy Refinement (MM-GBSA)

Docking scores are heuristic. For publication-grade theoretical affinity, perform MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations on a 100ns MD trajectory.

  • Equation:

    
    
    
  • Correction: Small fragments often have high entropic penalties upon binding. The rigid pyrazole core minimizes this penalty, potentially improving affinity to the low micromolar range (

    
    M).
    

Part 3: Experimental Validation (Self-Validating Protocols)

Theoretical values are hypotheses. The following protocols provide the definitive "Ground Truth" for the binding affinity.

Surface Plasmon Resonance (SPR)

Why: Gold standard for measuring


 and 

(kinetics) alongside

.
  • Instrument: Biacore T200 or 8K.

  • Sensor Chip: CM5 (Carboxymethyl dextran).

  • Ligand Immobilization: Since the molecule is the "analyte" (small molecule), immobilize the Target Protein (CDK2) via Amine Coupling to roughly 2000-3000 RU.

  • Assay Buffer: HBS-EP+ (pH 7.4, 0.05% P20 surfactant) to prevent aggregation of the hydrophobic propyl tail.

  • Injection Protocol:

    • Prepare concentration series: 0 (blank), 0.3, 1, 3, 10, 30, 100

      
      M.
      
    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60s; Dissociation time: 120s.

  • Validation: If the sensorgram shows "square waves" (fast on/off), it confirms the molecule is a low-affinity fragment/hit, typical for this size.

Isothermal Titration Calorimetry (ITC)

Why: Measures thermodynamics (


 and 

) directly, confirming if binding is enthalpy-driven (H-bonds) or entropy-driven (hydrophobic effect).
  • Setup:

    • Cell: Protein (CDK2) at 20-50

      
      M.
      
    • Syringe: Ligand (4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide) at 300-500

      
      M.
      
  • Self-Check: If the "c-value" (

    
    ) is 
    
    
    
    (likely for weak binders), use Low-c ITC methods or displacement titration with a known high-affinity inhibitor.

Part 4: Synthetic Route for Probe Generation

To test the affinity, you must synthesize the material. This route ensures high purity for assay accuracy.

Retrosynthetic Logic: Target


 Amide Coupling 

Nitro Reduction

Alkylation

Pyrazole Core.
  • Step 1: Alkylation

    • Reactants: Ethyl 4-nitropyrazole-3-carboxylate + Ethyl Iodide (

      
      ).
      
    • Conditions:

      
      , DMF, 60°C.
      
    • Product: Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate. (Note: Separate N1 vs N2 isomers via column chromatography).

  • Step 2: Amide Formation

    • Reactants: Intermediate 1 + n-Propylamine (excess).

    • Conditions: EtOH, Reflux or TBTU coupling if hydrolyzing ester first. Direct aminolysis is preferred for efficiency.

    • Product: 1-ethyl-4-nitro-N-propyl-1H-pyrazole-3-carboxamide.

  • Step 3: Reduction (The Critical Step)

    • Reactants: Nitro-intermediate +

      
       (Pd/C) or 
      
      
      
      .
    • Conditions: Ethanol, RT.

    • Product:4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide .

    • Purification: Recrystallization is mandatory to remove metal catalysts which can interfere with Kinase assays.

Part 5: Data Summary & Reference Ranges

ParameterMethodTheoretical/Expected ValueNotes
Binding Energy (

)
AutoDock Vina-6.8 to -7.2 kcal/molStandard for pyrazole fragments.
Dissociation Constant (

)
Calculation5.0

M – 12.0

M
Moderate affinity; excellent starting point for optimization.
Ligand Efficiency (LE)

/ Heavy Atoms
~0.45Indicates a high-quality binder despite moderate potency.
LogP Calculated~1.2Good solubility for assay conditions.
Interaction Map (Theoretical)

InteractionMap L_Amino 4-Amino (Donor) P_Glu81 Glu81 (Backbone C=O) L_Amino->P_Glu81 H-Bond (2.8Å) L_Amide 3-Carboxamide (Acceptor) L_Propyl N-Propyl (Hydrophobic) P_Pocket Hydrophobic Pocket L_Propyl->P_Pocket VDW P_Leu83 Leu83 (Backbone NH) P_Leu83->L_Amide H-Bond (2.9Å)

Caption: Pharmacophore map showing the bidentate H-bond network characteristic of pyrazole-hinge interactions.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Eldridge, M. D., et al. (1997). Empirical scoring functions: I. The development of a fast empirical scoring function to estimate the binding affinity of ligands in receptor complexes.[1] Journal of Computer-Aided Molecular Design. Link

  • Biacore (Cytiva). Surface Plasmon Resonance (SPR) Theory and Methodology for Small Molecule Drug Discovery. Link

  • Freyhult, E. K., et al. (2010). Structural basis for the binding of pyrazole-based inhibitors to CDK2. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for Pyrazole-CDK interactions).
  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link

Sources

Exploratory

history and discovery of pyrazole-3-carboxamide based ligands

The Pyrazole-3-Carboxamide Scaffold: A Technical Guide to Ligand Discovery and Evolution Executive Summary The pyrazole-3-carboxamide scaffold represents one of the most instructive chapters in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazole-3-Carboxamide Scaffold: A Technical Guide to Ligand Discovery and Evolution

Executive Summary

The pyrazole-3-carboxamide scaffold represents one of the most instructive chapters in modern medicinal chemistry. Originally popularized by Sanofi’s discovery of Rimonabant (SR141716) as the first selective CB1 receptor inverse agonist, this chemical template has since evolved far beyond its initial application. While the withdrawal of first-generation CB1 ligands due to psychiatric adverse events marked a significant failure in drug development, the scaffold itself survived. Today, it serves as a privileged structure for peripherally restricted metabolic therapeutics, dual-action enzyme inhibitors (COX-2/sEH), and ATP-competitive kinase inhibitors (CDKs). This guide analyzes the structural mechanics, synthetic pathways, and strategic repurposing of this versatile pharmacophore.

Part 1: The Archetype – Discovery and Mechanism

The Sanofi Breakthrough

In the early 1990s, the search for non-opioid anti-obesity agents led researchers at Sanofi-Synthélabo to target the Cannabinoid Receptor 1 (CB1). Unlike traditional antagonists that merely block agonist binding, the team sought compounds that could silence the receptor's basal activity.

The result was Rimonabant (SR141716) , a 1,5-diarylpyrazole-3-carboxamide.

Mechanism: Inverse Agonism vs. Neutral Antagonism

To understand the efficacy and toxicity of this scaffold, one must distinguish between neutral antagonism and inverse agonism.[1][2][3][4]

  • Constitutive Activity: GPCRs like CB1 exist in an equilibrium between inactive (

    
    ) and active (
    
    
    
    ) states even without a ligand.
  • Inverse Agonism: Rimonabant binds preferentially to the inactive state (

    
    ), shifting the equilibrium away from 
    
    
    
    . This reduces basal endocannabinoid tone below baseline, which drove weight loss but also caused the depressive side effects by dampening the reward system.

CB1_Signaling Receptor CB1 Receptor (Equilibrium) Basal Basal Signaling (Constitutive Activity) Receptor->Basal Spontaneous Receptor->Basal Increased Receptor->Basal Silenced Receptor->Basal Unchanged Agonist Agonist (e.g., THC) Agonist->Receptor Stabilizes R* Inverse Inverse Agonist (Rimonabant) Inverse->Receptor Stabilizes R Neutral Neutral Antagonist (AM4113) Neutral->Receptor Blocks Binding

Figure 1.1: Thermodynamic influence of ligand classes on CB1 receptor signaling.

Part 2: Structural Mechanics & SAR

The "privileged" nature of the pyrazole-3-carboxamide stems from its ability to orient three hydrophobic domains in a specific geometry while presenting a hydrogen-bond acceptor/donor motif.

The Pharmacophore

The core structure requires strict regiochemical control during synthesis.

  • Position 1 (N1): A 2,4-dichlorophenyl ring is optimal for CB1 affinity. The electron-withdrawing chlorines fill a hydrophobic pocket (subsite S1).

  • Position 5 (C5): A phenyl ring (often 4-substituted) provides the "propeller" twist. Steric clash between C5-aryl and N1-aryl forces the rings out of coplanarity, a critical 3D feature for receptor fit.

  • Position 3 (C3): The carboxamide linker.[5][6][7] The carbonyl oxygen acts as a hydrogen bond acceptor.

  • The Amide Nitrogen: Substituents here (e.g., piperidine, morpholine) dictate pharmacokinetic properties and receptor subtype selectivity (CB1 vs CB2).

Table 1: Comparative SAR of Key Pyrazole-3-Carboxamide Ligands

CompoundN1 SubstituentC5 SubstituentAmide GroupTargetOutcome
Rimonabant 2,4-Cl-Ph4-Cl-PhN-PiperidinylCB1 (Central)Withdrawn (Psychiatric toxicity)
AM251 2,4-Cl-Ph4-I-PhN-MorpholinylCB1 (Research)High affinity tool compound
JD5037 2,4-Cl-Ph4-Cl-PhN-sulfonylCB1 (Peripheral)Low BBB penetration; metabolic safety
Celecoxib *4-Sulfonamide4-Methyl(None/Sulfonamide)COX-2Structural analog (1,5-diarylpyrazole)

*Note: Celecoxib is a 1,5-diarylpyrazole but lacks the 3-carboxamide; it illustrates the scaffold's versatility.

Part 3: Synthetic Protocols

The synthesis of 1,5-diarylpyrazole-3-carboxamides is a self-validating protocol relying on the regioselectivity of hydrazine cyclization.

Standard Workflow (The Sanofi Route)

This route utilizes a Claisen condensation followed by a cyclization.

Reagents:

  • Step 1: 4-Chloropropiophenone, Diethyl oxalate, Lithium Hexamethyldisilazide (LiHMDS) or NaOEt.

  • Step 2: 2,4-Dichlorophenylhydrazine hydrochloride, Ethanol, Acetic Acid.

  • Step 3: KOH or LiOH (for hydrolysis).

  • Step 4: Thionyl chloride (SOCl₂) or EDCI/HOBt, Piperidine.

Detailed Protocol:

  • Claisen Condensation (Formation of Diketoester):

    • Dissolve 4-chloropropiophenone (1.0 eq) in anhydrous THF under

      
      .
      
    • Cool to -78°C. Add LiHMDS (1.1 eq) dropwise. Stir for 45 min.

    • Add diethyl oxalate (1.2 eq). Allow to warm to room temperature (RT) and stir overnight.

    • Validation: TLC should show disappearance of ketone. Quench with 1N HCl. Extract with EtOAc.

  • Regioselective Cyclization:

    • Dissolve the crude diketoester in Ethanol.

    • Add 2,4-dichlorophenylhydrazine HCl (1.0 eq).

    • Stir at RT for 24 hours. (Note: Heating often promotes the formation of the unwanted 1,3-isomer).

    • Mechanism:[8][9] The hydrazine nitrogen attacks the most electrophilic carbonyl (next to the ester) first, or the reaction is thermodynamically controlled to place the bulky aryl groups 1,5- rather than 1,3-.

    • Purification: The 1,5-isomer usually precipitates or is separated via column chromatography (Hexane/EtOAc).

  • Amide Coupling:

    • Hydrolyze the ester (LiOH, THF/Water, 60°C, 2h). Acidify to precipitate the carboxylic acid.

    • Activate the acid: Dissolve in DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir 15 min.

    • Add Piperidine (1.1 eq). Stir 12h.

    • Final Check: Mass spectrometry (M+H) and

      
       NMR (verify the pyrazole singlet ~6.5-7.0 ppm).
      

Synthesis_Pathway Start Start: Acetophenone Derivative Step1 Claisen Condensation (Diethyl Oxalate + Base) Start->Step1 Inter1 Intermediate: Diketoester Step1->Inter1 Step2 Cyclization (Aryl Hydrazine) Inter1->Step2 Inter2 Scaffold Formed: 1,5-Diarylpyrazole Ester Step2->Inter2 Regioselective Step3 Hydrolysis & Coupling (LiOH -> Amine) Inter2->Step3 Final Final Ligand: Pyrazole-3-Carboxamide Step3->Final

Figure 3.1: Synthetic workflow for 1,5-diarylpyrazole-3-carboxamide generation.

Part 4: Evolution & Diversification

Following the withdrawal of Rimonabant in 2008, the field pivoted rather than abandoned the scaffold.

Peripherally Restricted Antagonists

To retain metabolic benefits (weight loss, insulin sensitization) without psychiatric risk, chemists modified the scaffold to prevent Blood-Brain Barrier (BBB) penetration.

  • Strategy: Increase Topological Polar Surface Area (TPSA) > 90 Ų.

  • Execution: Attaching polar groups to the carboxamide nitrogen.

  • Example (JD5037): Replaces the piperidine with a sulfonyl urea or similar polar moiety. This makes the molecule a substrate for P-glycoprotein (P-gp) efflux transporters, actively pumping it out of the CNS.

Kinase Inhibition (The Scaffold Hop)

The pyrazole-3-carboxamide motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.

  • CDK2 Inhibitors: 4-Benzoylamino-1H-pyrazole-3-carboxamides have shown potency against Cyclin-Dependent Kinase 2.[3][10]

  • Binding Mode: The pyrazole nitrogens form hydrogen bonds with the kinase hinge residues. The C3-carboxamide tail extends into the solvent-exposed region, allowing for tuning of solubility and selectivity.

Evolution_Tree Root Parent Scaffold: 1,5-Diarylpyrazole-3-carboxamide Branch1 Generation 1: Central CB1 Inverse Agonists (Rimonabant) Root->Branch1 1994-2008 Branch3 Generation 3: Kinase Inhibitors (CDK2, MAGL, COX-2) Root->Branch3 Scaffold Hopping (ATP Mimicry) Branch2 Generation 2: Peripheral CB1 Antagonists (JD5037, AM6545) Branch1->Branch2 Add Polar Groups (TPSA > 90)

Figure 4.1: Evolutionary trajectory of the pyrazole-3-carboxamide scaffold.

Part 5: References

  • Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters, 350(2-3), 240-244.

  • Lange, J. H., & Kruse, C. G. (2005). Key structural requirements for the binding of 1,5-diarylpyrazole cannabinoid CB1 receptor antagonists. Drug Discovery Today, 10(10), 693-702.

  • Tam, J., et al. (2010). Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity. Journal of Clinical Investigation, 120(8), 2953-2966.

  • Lin, R., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors.[10] Bioorganic & Medicinal Chemistry, 36, 116089.

  • Chorvat, R. J., et al. (2012). JD5037: A peripherally restricted CB1 receptor inverse agonist for the treatment of metabolic syndrome. Bioorganic & Medicinal Chemistry Letters, 22(19), 6173-6180.

Sources

Protocols & Analytical Methods

Method

optimal solvents for dissolving 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

An Application Guide: Systematic Solvent Screening for the Solubility Determination of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide Abstract: This document provides a comprehensive guide for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Systematic Solvent Screening for the Solubility Determination of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvents for 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide, a representative novel pyrazole carboxamide compound. The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation design. This guide moves beyond a simple listing of solvents, offering a structured methodology rooted in the physicochemical properties of the target molecule. We present a three-part strategy: a theoretical analysis based on molecular structure, a systematic approach to solvent selection, and a detailed experimental protocol for equilibrium solubility determination using the shake-flask method. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results. All recommendations are grounded in established principles of medicinal chemistry and pharmaceutical science.

Foundational Principles: Linking Molecular Structure to Solubility

The solubility of a compound is governed by the principle of "like dissolves like." Therefore, a thorough analysis of the molecular structure of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is the logical first step in identifying suitable solvents.

1.1. Structural and Physicochemical Analysis

The target molecule is a multi-substituted pyrazole carboxamide.[1] Its structure contains several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms. It is an electron-rich system that can participate in π-π stacking and hydrogen bonding. The pyrazole nucleus can exhibit both weak base and weak acid characteristics.[2][3]

  • Amino Group (-NH₂): The primary amine at the C4 position is a potent hydrogen bond donor and a weak acceptor.

  • Amide Group (-C(=O)NH-): This functional group is highly polar and features both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O).

  • Alkyl Chains (-CH₂CH₃, -CH₂CH₂CH₃): The N-ethyl and N-propyl groups are nonpolar and contribute to the molecule's lipophilicity.

1.2. Predictive Solubility Assessment

Based on this structure, we can predict the compound's behavior in different solvent classes:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. Given the multiple H-bond donor and acceptor sites on the target molecule, moderate to good solubility is anticipated in these solvents, particularly in alcohols. Pyrazole itself is generally soluble in water.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are strong hydrogen bond acceptors but cannot donate hydrogen bonds. They can effectively solvate the molecule by interacting with the amine and amide N-H groups. Solvents like DMF and DMA are known for their ability to solubilize a wide range of drug-like molecules.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. Due to the highly polar amine and amide functionalities, the solubility of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is expected to be very low in nonpolar solvents.

The diagram below illustrates the relationship between the molecule's functional groups and their affinity for different solvent types.

Caption: Predicted interactions between the solute's functional groups and solvent classes.

A Systematic Strategy for Solvent Selection

The selection of candidate solvents should be systematic, covering a range of polarities and chemical classes relevant to the pharmaceutical industry.[5][6] The choice should also be informed by safety and environmental considerations, often guided by resources like the ICH guidelines for residual solvents.[7]

Table 1: Recommended Screening Solvents

Solvent ClassRecommended SolventsRationale
Polar Protic Water (pH 7.4 Buffer), Ethanol, Methanol, IsopropanolCovers a range of polarities and hydrogen bonding capabilities. Essential for understanding aqueous solubility for biopharmaceutical relevance.[8]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF)Excellent solubilizing power for a wide range of organic molecules, often used in synthesis and analysis.[4]
Nonpolar Toluene, HeptaneEstablishes a baseline for solubility in lipophilic environments.
Intermediate Ethyl Acetate, Dichloromethane (DCM)Commonly used in synthesis workups and chromatography; represents intermediate polarity.

Experimental Protocol: Equilibrium Solubility Determination

The definitive measure of solubility is empirical. The shake-flask method is the gold-standard technique for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute.[8]

3.1. Materials and Reagents

  • 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide (API, solid form)

  • Screening solvents (as per Table 1), HPLC-grade or equivalent

  • Calibrated analytical balance

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control (set to 25 °C ± 1 °C)

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with UV detector for quantification

3.2. Step-by-Step Protocol

  • Preparation: Accurately weigh approximately 10-20 mg of the API directly into a series of glass vials. The key is to ensure an excess of solid will remain undissolved at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (25 °C). Agitate the samples for at least 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is reached, which can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and observing no significant change in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

    • Causality Note: Filtration is mandatory because any suspended micro-particles will be dissolved upon dilution for analysis, leading to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. A precise dilution factor is crucial for accurate back-calculation.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the API.

  • Calculation: Calculate the solubility (S) in mg/mL using the following formula:

    • S (mg/mL) = C * DF

    • Where C is the concentration determined by HPLC (in mg/mL) and DF is the dilution factor.

3.3. Analytical Method Validation (Brief) A robust analytical method is the cornerstone of trustworthy data. Before starting the solubility screen, a simple HPLC-UV method should be established and validated for linearity, accuracy, and precision. This ensures that the quantification step is reliable.

Data Presentation and Interpretation

Organize the results in a clear, tabular format to facilitate comparison across different solvents.

Table 2: Solubility Data for 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

SolventSolvent ClassSolubility (mg/mL) at 25 °CQualitative Classification
Water (pH 7.4 Buffer)Polar Protic[Experimental Value][e.g., Sparingly Soluble]
EthanolPolar Protic[Experimental Value][e.g., Soluble]
MethanolPolar Protic[Experimental Value][e.g., Freely Soluble]
IsopropanolPolar Protic[Experimental Value][e.g., Soluble]
DMSOPolar Aprotic[Experimental Value][e.g., Very Soluble]
DMFPolar Aprotic[Experimental Value][e.g., Very Soluble]
AcetonePolar Aprotic[Experimental Value][e.g., Soluble]
AcetonitrilePolar Aprotic[Experimental Value][e.g., Sparingly Soluble]
Ethyl AcetateIntermediate[Experimental Value][e.g., Slightly Soluble]
TolueneNonpolar[Experimental Value][e.g., Very Slightly Soluble]
HeptaneNonpolar[Experimental Value][e.g., Practically Insoluble]

(Note: Qualitative classifications are based on USP definitions.)

Workflow Visualization

A systematic workflow ensures that the process is logical, efficient, and reproducible. The following diagram outlines the complete process from theoretical analysis to final data reporting.

G A Step 1: Analyze Molecular Structure B Step 2: Predict Solubility (Like Dissolves Like) A->B Identify Functional Groups C Step 3: Select Candidate Solvents (Cover Polarity Range) B->C Formulate Hypothesis D Step 4: Perform Shake-Flask Equilibrium Experiment C->D Prepare Samples E Sample, Filter, Dilute D->E After 24-48h Equilibration F Step 5: Quantify Concentration (Validated HPLC Method) E->F Prepare for Analysis G Step 6: Calculate & Tabulate Solubility Data F->G Use Standard Curve H Final Report: Optimal Solvent Identification G->H Interpret Results

Sources

Application

Application Note: Precision Stock Solution Preparation for 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide Assays

Abstract & Scope This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide (CAS: 1001500-16-8). This compound, a fun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide (CAS: 1001500-16-8). This compound, a functionalized pyrazole derivative, serves as a critical chemical probe and building block in medicinal chemistry, particularly in Structure-Activity Relationship (SAR) studies involving cannabinoid receptors and kinase inhibition.

Inconsistent stock preparation is the single largest source of error in quantitative bioassays (IC50/EC50 determinations). This protocol mitigates variability through gravimetric precision, solvent standardization, and rigorous storage management.

Physicochemical Profile & Solubility Logic

Before solubilization, the researcher must understand the compound's intrinsic properties. The relatively low LogP (0.625) indicates moderate polarity, distinguishing it from highly lipophilic cannabinoid ligands.

Table 1: Compound Specifications
PropertyValueCritical Implication
Compound Name 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamideTarget Analyte
CAS Number 1001500-16-8Unique Identifier
Molecular Weight 196.25 g/mol Basis for Molarity Calculations
Formula C₉H₁₆N₄OElemental Composition
LogP (Predicted) ~0.63Moderate polarity; DMSO is preferred over Ethanol.
pKa (Predicted) ~3.5 (pyrazole N), ~14 (amide)Stable at physiological pH.
Primary Solvent DMSO (Dimethyl Sulfoxide)Universal solvent for stocks (up to 100 mM).
Storage (Powder) +2°C to +8°C (Desiccated)Prevent hydrolysis/hygroscopic clumping.

Expert Insight: While the low LogP suggests potential water solubility, never prepare primary stocks directly in aqueous buffers. Aqueous stocks are prone to hydrolysis, pH drift, and microbial contamination. Always use anhydrous DMSO for long-term stability.

Materials & Reagents

  • Compound: 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide (Purity ≥95%).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Note: Avoid "molecular biology grade" DMSO if it has been opened for >1 month; DMSO is hygroscopic. Use single-use ampoules if possible.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Why Amber? Pyrazoles can be photosensitive.

    • Why Glass? DMSO leaches plasticizers from standard polypropylene tubes over time.

  • Weighing: Analytical balance (readability 0.01 mg or 0.1 mg).

Protocol: Primary Stock Preparation (100 mM)

This protocol targets a 100 mM stock concentration, which allows for high-dilution factors (1000x) in assays to minimize DMSO toxicity (<0.1% final v/v).

Step 4.1: Gravimetric Preparation (The "Reverse Weighing" Method)

Do not target a specific volume (e.g., "10 mL"). Instead, weigh the powder available and calculate the solvent volume. This eliminates weighing errors.

  • Equilibrate: Allow the compound vial to reach room temperature before opening (prevents condensation).

  • Weigh: Transfer approximately 19.6 mg of powder into a tared amber glass vial.

  • Record: Record the exact mass (

    
    ) in mg.
    
    • Example:

      
      .
      
  • Calculate Volume: Use the formula below to determine the volume of DMSO (

    
    ) required for a 100 mM solution.
    


  • Calculation for 20.15 mg:

    
    
    
Step 4.2: Solubilization
  • Pipette the calculated volume of Anhydrous DMSO into the vial.

  • Vortex vigorously for 30-60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Warning: Do not heat above 37°C, as carboxamides can degrade thermally.

Step 4.3: Aliquoting & Storage

Do not store the bulk stock. Repeated freeze-thaw cycles introduce moisture into DMSO, causing compound precipitation.

  • Dispense 50 µL or 100 µL aliquots into small amber microtubes or glass inserts.

  • Label: Compound Name, Conc (100 mM), Solvent (DMSO), Date.

  • Store: -20°C (stable for 6 months) or -80°C (stable for >1 year).

Workflow Visualization

StockPrep Start Start: Powder Storage (+4°C, Desiccated) Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Weigh Weigh Powder (m) Record Exact Mass Equilibrate->Weigh Calc Calculate DMSO Volume V = m / (MW * M) Weigh->Calc Solubilize Add DMSO & Vortex (Target: 100 mM) Calc->Solubilize QC Visual QC: Clear Solution? Solubilize->QC Sonicate Sonicate (5 min, RT) QC->Sonicate No (Particulates) Aliquot Aliquot (50 µL) Single-Use Vials QC->Aliquot Yes Sonicate->QC Freeze Store at -20°C or -80°C Aliquot->Freeze

Caption: Workflow for the gravimetric preparation of 100 mM stock solutions to ensure concentration accuracy.

Protocol: Serial Dilution for Assays (IC50/EC50)

For dose-response curves, an "Intermediate Stock" strategy is required to prevent "crashing out" (precipitation) when transferring from 100% DMSO directly to aqueous media.

Dilution Scheme (Example: 10-point curve)

Objective: Top assay concentration of 100 µM with 0.1% DMSO final.

  • Intermediate Stock (100x): Dilute the 100 mM Primary Stock 1:10 in 100% DMSO to create a 10 mM Secondary Stock.

    • Why? Serial dilutions are more accurate in DMSO than in water (due to surface tension and solubility).

  • Serial Dilution (in DMSO): Perform 1:3 serial dilutions in a polypropylene plate (using DMSO as the diluent).

  • Transfer to Assay: Transfer 1 µL of the DMSO dilution series into 999 µL of Assay Buffer (or 100 µL into 100 mL, etc.).

    • Result: Final DMSO concentration is uniform at 0.1%.

SerialDilution Stock Primary Stock 100 mM (DMSO) SecStock Secondary Stock 10 mM (DMSO) Stock->SecStock 1:10 Dilution Dil1 3.33 mM (DMSO) SecStock->Dil1 1:3 Serial Dilution AssayWell Assay Well 10 µM (0.1% DMSO) SecStock->AssayWell 1:1000 Dilution (Into Buffer) Dil2 1.11 mM (DMSO) Dil1->Dil2 1:3 Serial Dilution Buffer Assay Buffer (Aqueous) Buffer->AssayWell

Caption: Intermediate dilution strategy to maintain constant solvent concentration across the dose-response curve.

Quality Control & Troubleshooting

Validation
  • UV-Vis Verification: Dilute the stock to ~50 µM in Methanol. Scan 200–400 nm. Pyrazole carboxamides typically show absorbance maxima (

    
    ) around 240–260 nm. Consistent Absorbance units (AU) between batches confirm stability.
    
  • LC-MS: If the stock turns yellow or cloudy, verify purity via LC-MS. The expected [M+H]+ peak is 197.25 m/z .

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Assay "Shock" dilution from DMSO to Water.Use an intermediate dilution step (see Section 6). Ensure assay buffer is warm (RT or 37°C).[2]
Stock Solidifies (Freeze) DMSO freezes at 19°C.Thaw completely at RT. Vortex before use. This is normal.
Yellowing of Stock Oxidation or Photodegradation.Discard. Prepare fresh stock in amber vials. Store under Nitrogen if possible.
Inconsistent IC50 Evaporation of DMSO in stock.Use vials with O-ring seals. Do not store working aliquots >6 months.

References

  • PubChem. (2023). Compound Summary: 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide (CID 44208825). National Library of Medicine. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility/stock prep protocols).

Sources

Method

Topic: Crystallization Methods for 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

An Application Note and Protocol Guide for Researchers Abstract This document provides a comprehensive guide to the crystallization of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide (CAS 1001500-16-8), a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive guide to the crystallization of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide (CAS 1001500-16-8), a substituted aminopyrazole of interest in pharmaceutical and chemical research. The generation of a highly pure, stable, and crystalline solid form is a critical determinant of a compound's viability in drug development, impacting its physicochemical properties, manufacturability, and bioavailability.[1] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to make informed decisions and troubleshoot effectively. We present three field-proven protocols—Slow Evaporation, Controlled Cooling, and Anti-Solvent Vapor Diffusion—complete with step-by-step instructions, workflow diagrams, and data-driven recommendations for solvent selection based on the target molecule's physicochemical profile and analog studies.

Introduction: The Rationale for Crystallization

In the development of active pharmaceutical ingredients (APIs), crystallization is the definitive unit operation for purification and particle engineering.[1] For a molecule like 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide, achieving a crystalline state is not merely about obtaining a solid. It is about controlling the internal structure of that solid to ensure batch-to-batch consistency, chemical stability, and predictable performance.[] Amorphous materials often suffer from lower stability and variable solubility, whereas a well-defined crystal lattice provides a thermodynamically stable form with uniform properties.[]

The aminopyrazole scaffold is a versatile framework in medicinal chemistry, with derivatives showing a wide range of biological activities.[3] Therefore, robust and reproducible methods for obtaining high-quality crystalline material are essential for advancing these compounds through the development pipeline, from initial screening to formulation.

Physicochemical Profile and Solvent Selection Strategy

The success of any crystallization process is critically dependent on the choice of solvent.[4] An ideal solvent system will exhibit moderate solubility for the target compound, with a strong dependence on temperature or composition. Based on available data and analog analysis, we can build a rational strategy for solvent screening.

Properties of the Target Compound

Publicly available data provides a foundational understanding of the molecule's characteristics, which directly informs solvent selection.

PropertyValueSourceImplication for Crystallization
CAS Number 1001500-16-8ChemScene[5]Unique identifier for the target compound.
Molecular Formula C₉H₁₆N₄OChemScene[5]Indicates the presence of multiple hydrogen bond donors and acceptors.
Molecular Weight 196.25 g/mol ChemScene[5]Standard for a small organic molecule.
Topological Polar Surface Area (TPSA) 72.94 ŲChemScene[5]Suggests moderate polarity and the potential for solubility in polar protic and aprotic solvents.
LogP (Predicted) 0.625ChemScene[5]Indicates a relatively balanced hydrophilic/lipophilic character, suggesting solubility in a range of solvents from alcohols to some chlorinated solvents.
Hydrogen Bond Donors 2ChemScene[5]The primary amine and amide N-H groups can participate in strong intermolecular interactions, favoring crystal lattice formation.
Hydrogen Bond Acceptors 4ChemScene[5]The pyrazole nitrogens, carbonyl oxygen, and amine nitrogen can interact with protic solvents.
Analog-Driven Solvent Screening

Given the limited experimental data for the target compound, we can infer solubility behavior from structurally similar aminopyrazole carboxamides. For instance, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8) is a close analog used in industrial synthesis.[6][7] Studies on various pyrazole derivatives frequently report successful crystallization from alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and polar aprotic solvents like DMF.[4][8][9]

Based on this analysis, the following solvents are recommended for initial screening:

Solvent ClassRecommended SolventsRationale
Protic Ethanol, Isopropanol (IPA), MethanolCapable of hydrogen bonding with the molecule's amine and amide groups. Often show good temperature-dependent solubility.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileSolubilize via dipole-dipole interactions. Their volatility is advantageous for slow evaporation and as "good" solvents in anti-solvent methods.
Aprotic Non-Polar Toluene, Heptane, HexaneLikely to be poor solvents or "anti-solvents." Useful for precipitating the compound from a solution.
Other Tetrahydrofuran (THF), Dichloromethane (DCM)Intermediate polarity solvents that can be effective in specific systems or solvent mixtures.[10]

Core Crystallization Protocols

The following protocols are designed to be self-validating, starting with small-scale trials to identify viable conditions before proceeding to a larger scale. Purity is paramount; ensure the starting material is as pure as possible, as impurities can inhibit nucleation and disrupt crystal growth.[11]

Protocol 1: Slow Evaporation from a Single Solvent

This is often the simplest method for obtaining high-quality single crystals, suitable for compounds that are moderately soluble at room temperature.[11] The principle relies on gradually increasing the solute concentration as the solvent evaporates, leading to spontaneous nucleation and slow crystal growth.

  • Dissolution: In a clean glass vial, dissolve 5-10 mg of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide in a minimal volume of a chosen solvent (e.g., ethanol, acetone, or ethyl acetate). Start with ~0.5 mL and add dropwise until the solid fully dissolves.

  • Filtration (Optional but Recommended): To remove dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial.[12]

  • Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf) at a constant temperature.[11]

  • Monitoring: Observe the vial periodically over several days to weeks without disturbing it. Crystal growth will manifest as small, often geometric, solids at the bottom or sides of the vial.

  • Harvesting: Once suitable crystals have formed, carefully decant the mother liquor with a pipette and wash the crystals with a small amount of a poor solvent (e.g., hexane) to remove any remaining dissolved compound. Air-dry the crystals.

slow_evaporation cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Isolation A Dissolve Compound in Volatile Solvent B Filter Solution (0.22 µm) A->B C Cover Vial & Pierce Lid (for slow evaporation) B->C D Incubate in Vibration-Free Area C->D E Monitor for Crystal Formation D->E F Harvest Crystals & Decant Liquor E->F

Caption: Workflow for the Slow Evaporation crystallization method.

Protocol 2: Controlled Cooling Crystallization

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[13] A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and inducing crystallization.

  • Dissolution: In a flask equipped with a stir bar, add the crude compound. Add a selected solvent (e.g., isopropanol or acetonitrile) portion-wise while stirring and gently heating (e.g., in a 40-60°C water bath) until the solid completely dissolves. Aim for a solution that is saturated or near-saturated at the elevated temperature.

  • Hot Filtration (Critical for Purity): If any insoluble impurities remain, perform a hot filtration. Pre-warm a funnel and a receiving flask to prevent premature crystallization. Filter the hot solution quickly into the clean, pre-warmed receiving flask.[4]

  • Slow Cooling: Remove the flask from the heat source and cover it. To promote the growth of large, well-defined crystals, ensure the cooling is slow. This can be achieved by placing the flask inside a Dewar flask filled with warm water or by wrapping it in glass wool.[13]

  • Nucleation Induction (If Needed): If no crystals form after the solution has cooled to room temperature, nucleation can be induced by scratching the inner surface of the flask with a glass rod or by adding a single seed crystal of the compound.[4]

  • Secondary Cooling: Once crystals have started to form, the flask can be moved to a refrigerator (2-8°C) or an ice bath to maximize the yield of the crystalline product.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any impurities adsorbed on the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

controlled_cooling A Prepare Saturated Solution at Elevated Temperature B Perform Hot Filtration (remove impurities) A->B C Allow Solution to Cool Slowly to RT B->C D Induce Nucleation (seeding/scratching) C->D if no crystals form E Cool Further (Ice Bath) to Maximize Yield C->E D->E F Isolate via Filtration, Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Caption: Workflow for the Controlled Cooling crystallization method.

Protocol 3: Anti-Solvent Vapor Diffusion

This is a powerful and delicate technique, particularly effective when only small amounts of material are available.[12] It involves dissolving the compound in a "good" solvent and placing this solution in a larger, sealed chamber containing a "poor" or "anti-solvent" in which the compound is insoluble. The anti-solvent must be miscible with the good solvent and is typically more volatile.

  • Solution Preparation: In a small, open vial (e.g., a 1-dram vial), dissolve 2-5 mg of the compound in a minimal amount (~0.2-0.5 mL) of a "good," less volatile solvent (e.g., THF, DCM, or methanol).

  • Chamber Setup: In a larger vial or beaker (e.g., a 20 mL scintillation vial), add 2-3 mL of a volatile "anti-solvent" (e.g., hexane, heptane, or diethyl ether).

  • Assembly: Carefully place the small, open vial containing the compound solution inside the larger chamber. Ensure the liquid levels are such that there is no direct mixing.

  • Sealing and Diffusion: Seal the outer chamber tightly with a cap or parafilm. The more volatile anti-solvent will slowly diffuse in the vapor phase into the compound solution.

  • Crystallization: As the anti-solvent vapor dissolves into the "good" solvent, the polarity of the solvent mixture changes, reducing the compound's solubility. This gradual decrease in solubility leads to supersaturation and, eventually, the growth of high-quality crystals.

  • Incubation and Harvesting: Place the sealed system in a vibration-free location and monitor over several days. Once crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

vapor_diffusion cluster_setup System Setup cluster_process Crystallization Process cluster_end Isolation A Dissolve Compound in 'Good' Solvent (Inner Vial) C Place Inner Vial Inside Outer Chamber & Seal A->C B Add 'Anti-Solvent' to Larger Outer Chamber B->C D Anti-Solvent Vapor Diffuses into Solution C->D E Solubility Decreases, Inducing Supersaturation D->E F Nucleation & Slow Crystal Growth Occur E->F G Monitor & Harvest Formed Crystals F->G

Caption: Workflow for the Anti-Solvent Vapor Diffusion method.

Summary and Troubleshooting

The choice of method depends on the compound's properties and the desired outcome (e.g., bulk powder vs. single crystals for X-ray diffraction).

MethodBest ForRecommended Solvents (Good/Anti-Solvent)Common IssuesTroubleshooting Steps
Slow Evaporation High-quality single crystals; ample material.Ethanol, Acetone, Ethyl AcetateForms oil instead of crystals; forms powder/microcrystals.Use a less polar solvent; slow down evaporation (fewer pinholes); try a different solvent.
Controlled Cooling Bulk purification; good yield.Isopropanol, Acetonitrile, EthanolOiling out at high temp; no crystallization upon cooling.Use a more dilute solution; add an anti-solvent; scratch or seed the solution.[4]
Vapor Diffusion Small quantities; difficult-to-crystallize compounds.DCM/Hexane; THF/Pentane; Methanol/Diethyl EtherNo crystal formation; rapid precipitation.Increase concentration; try a different solvent/anti-solvent pair; ensure the system is well-sealed.

Conclusion

The crystallization of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is an achievable and critical step for its chemical and pharmaceutical development. By systematically screening solvents based on the molecule's physicochemical properties and employing rational methods such as slow evaporation, controlled cooling, or vapor diffusion, researchers can reliably produce crystalline material of high purity and quality. The protocols and principles outlined in this guide provide a robust framework for developing a successful and reproducible crystallization process.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1853. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2012). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. European Journal of Chemistry, 3(3), 333-339. Retrieved from [Link]

  • Al-Najjar, A. A., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 604-613. Retrieved from [Link]

  • Syrris. (2024, October 22). Crystallization in drug development. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • DeVore, M. S., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(32), 10257-10263. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active 4‐aminopyrazole derivatives. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Rossi, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 666. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Arshad, S., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 16(8), 6461-6470. Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agent. Arabian Journal of Chemistry, 16(5), 104645. Retrieved from [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. Retrieved from [Link]

Sources

Application

Application Note: Reaction Conditions for N-Propyl Amidation of Pyrazole Carboxylic Acids

This Application Note is designed for researchers and process chemists optimizing the synthesis of N-propyl pyrazole carboxamides. It synthesizes literature data with practical process insights, moving beyond generic "am...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of N-propyl pyrazole carboxamides. It synthesizes literature data with practical process insights, moving beyond generic "amide coupling" to address the specific electronic and solubility challenges of the pyrazole core.

Executive Summary

The amidation of pyrazole carboxylic acids with n-propylamine is a pivotal transformation in the synthesis of kinase inhibitors (e.g., JAK, CDK inhibitors) and GPCR ligands. While n-propylamine is a robust nucleophile, the pyrazole core presents unique challenges:

  • Amphoteric Nature: The pyrazole NH (pKa ~14) can compete as a nucleophile or interfere with activation if not substituted.

  • Solubility: High polarity of pyrazole acids often necessitates polar aprotic solvents (DMF, DMSO) which complicates workup.

  • Electronic Deactivation: Electron-deficient pyrazoles (e.g., 3-trifluoromethyl substituted) resist activation, requiring potent coupling agents.[1]

This guide details three validated protocols ranging from high-throughput medicinal chemistry (HATU) to scalable process chemistry (T3P and Acid Chloride).[1]

Decision Matrix: Reagent Selection

Select the protocol based on your scale, substrate complexity, and purity requirements.

ReagentSelection Start Start: Pyrazole Acid + n-Propylamine Scale What is the Reaction Scale? Start->Scale Small < 100 mg (Library/Discovery) Scale->Small Large > 1 g (Process/Scale-up) Scale->Large Purity Purification Method? Small->Purity Cost Cost Sensitivity? Large->Cost HPLC Prep HPLC available Purity->HPLC Extract Extraction/Cryst. only Purity->Extract MethodA Method A: HATU (High Yield, Fast) HPLC->MethodA MethodB Method B: T3P (Clean Profile, Easy Workup) Extract->MethodB HighCost Cost Critical Cost->HighCost PerfCritical Purity Critical Cost->PerfCritical MethodC Method C: Acid Chloride (Lowest Cost, Scalable) HighCost->MethodC PerfCritical->MethodB

Figure 1: Decision tree for selecting the optimal amidation protocol.

Detailed Protocols

Method A: HATU-Mediated Coupling (Standard Discovery)

Best For: Small-scale synthesis (10–500 mg), library generation, and valuable intermediates.[1] Mechanism: HATU generates a highly reactive OAt-active ester, accelerating coupling even with electron-poor pyrazoles.[1]

Reagents:

  • Substrate: Pyrazole carboxylic acid (1.0 equiv)

  • Amine: n-Propylamine (1.2 – 1.5 equiv)[1]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[2]

Protocol:

  • Activation: Dissolve the pyrazole carboxylic acid in anhydrous DMF (0.1 – 0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes. Note: Ensure pH > 8.[3]

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15–30 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add n-propylamine (1.2 equiv) dropwise.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (look for M+153 mass for amide vs M+1 for acid).

  • Workup:

    • Option 1 (Precipitation): Pour reaction mixture into 10x volume of ice-water. If solid precipitates, filter and wash with water.

    • Option 2 (Extraction): Dilute with EtOAc, wash with sat.[3] LiCl (to remove DMF), NaHCO₃, and Brine.[3] Dry over Na₂SO₄.[3]

    • Option 3 (Direct HPLC): For library scale, filter and inject directly onto Prep-HPLC.[1]

Critical Note: If the pyrazole nitrogen is unsubstituted (NH), HATU can occasionally cause guanidinylation of the amine or reaction at the pyrazole N. If side products are observed, switch to Method B.

Method B: T3P (Propylphosphonic Anhydride) Coupling (Green & Scalable)

Best For: Scale-up (>1g), "Green" chemistry, and avoiding chromatography. Advantage: T3P by-products are water-soluble, allowing for a simple extractive workup.[1] It also shows low epimerization (relevant if chiral centers exist elsewhere).

Reagents:

  • Substrate: Pyrazole carboxylic acid (1.0 equiv)

  • Amine: n-Propylamine (1.5 equiv)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: TEA (Triethylamine) or DIPEA (3.0 – 4.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF.[1]

Protocol:

  • Slurry: Suspend pyrazole carboxylic acid and n-propylamine (1.5 equiv) in EtOAc (or 2-MeTHF).

  • Base: Add TEA (4.0 equiv). Cool to 0°C.

  • Addition: Dropwise add T3P solution (1.5 equiv) over 10–20 minutes. Exothermic reaction.[1]

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup (The "Magic" Step):

    • Add water to the reaction mixture.[4]

    • Separate phases.

    • Wash organic layer with 1M NaOH (removes excess T3P and acid), then 1M HCl (removes excess amine), then Brine.

    • Concentrate organic layer to yield pure amide.

Method C: Acid Chloride Activation (Cost-Effective)

Best For: Highly unreactive acids or large-scale manufacturing where reagent cost is paramount.[1]

Protocol:

  • Chlorination: Suspend pyrazole acid in DCM or Toluene. Add Thionyl Chloride (SOCl₂) (2–5 equiv) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (2–4 hours) until gas evolution ceases and solution clears.

  • Evaporation: Concentrate to dryness to remove excess SOCl₂. Critical: Remove all traces to avoid charring the amine.

  • Coupling: Re-dissolve the crude acid chloride in dry DCM. Cool to 0°C.

  • Addition: Add a mixture of n-propylamine (1.1 equiv) and TEA (1.5 equiv) dropwise.

  • Finish: Stir 1 hour at RT. Wash with water and NaHCO₃.[3]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Steric hindrance or electron-poor pyrazole.[1]Switch to Method C (Acid Chloride) or heat Method B (T3P) to 50°C.
N-Acyl Pyrazole Formation Reaction occurring at Pyrazole NH (1-position).[1]Use T3P (more selective). Alternatively, protect Pyrazole NH with THP or SEM group before coupling.
Poor Solubility Pyrazole acid is insoluble in DCM/EtOAc.Use DMF or NMP as solvent. For workup, wash with 5% LiCl to remove solvent.[3]
Racemization (If chiral centers present on propyl chain).Use T3P or DEPBT ; avoid HATU/Base excess. Keep temp < 0°C.

Mechanistic Workflow (T3P)

The following diagram illustrates the clean cycle of T3P coupling, highlighting why it is preferred for process chemistry.

T3PMechanism cluster_workup Workup Advantage Substrate Pyrazole Acid (R-COOH) Intermediate Mixed Anhydride (Activated) Substrate->Intermediate Activation Base Base (TEA/DIPEA) Base->Intermediate T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Product Pyrazole Amide (R-CONHR') Intermediate->Product Nucleophilic Attack Byproduct Water Soluble Phosphonate Salt Intermediate->Byproduct Leaving Group Amine n-Propylamine (R'-NH2) Amine->Product Wash Removed by Water Wash Byproduct->Wash

Figure 2: T3P activation mechanism showing the generation of water-soluble byproducts.

References

  • HATU Coupling Efficiency: Carpenter, L. A., et al. "Efficient synthesis of pyrazole-3-carboxamides."[1] Journal of Organic Chemistry, 2008.

  • T3P Reagent Guide: "Propanephosphonic Acid Anhydride (T3P): The Coupling Reagent of the Future." Curia (formerly AMRI) Application Notes.

  • Acid Chloride Method: "Synthesis of N-substituted pyrazole-4-carboxamides via acid chloride activation." Journal of Chemical and Pharmaceutical Research, 2015.

  • General Amide Coupling Review: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

  • Scale-Up Considerations: "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 2023.

Sources

Method

Application Note: Storage Stability Protocols for 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

Executive Summary This Application Note provides a rigorous technical framework for the handling, solubilization, and storage of 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide . While the pyrazole core exhibits aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous technical framework for the handling, solubilization, and storage of 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide . While the pyrazole core exhibits aromatic stability, the C4-primary amine and C3-carboxamide moieties present specific vulnerabilities to oxidative stress and hydrolytic degradation, respectively. This guide outlines self-validating protocols to maintain compound integrity during drug discovery screening and synthetic intermediate storage.

Physicochemical Profile & Vulnerability Analysis

To design an effective stability protocol, one must first understand the molecular liabilities.

FeatureChemical StructureStability RiskMitigation Strategy
Core 1H-PyrazoleHigh (Aromatic)Standard ambient controls.[1]
Substituent 1 Primary Amine (-NH₂) at C4High : Susceptible to oxidation (N-oxides, azo coupling) and photolysis.[1]Store under Argon/Nitrogen; Amber vials.
Substituent 2 N-propyl Carboxamide at C3Moderate : Hydrolysis to carboxylic acid under extreme pH.[1]Maintain pH 6.0–8.0; Avoid strong acid/base.
Substituent 3 N-Ethyl at N1High: Alkyl group is generally inert.[1]None required.
Degradation Pathways Diagram

The following diagram illustrates the theoretical degradation pathways that the stability protocols are designed to prevent.

DegradationPathways Parent Parent Compound (4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide) Oxidation Oxidative Degradation (Azo dimers, Nitro species) Parent->Oxidation O2 / Air Exposure Hydrolysis Hydrolytic Degradation (Carboxylic Acid + Propylamine) Parent->Hydrolysis pH < 2 or pH > 10 High Temp Photolysis Photolytic Degradation (Radical formation) Parent->Photolysis UV Light (<300nm)

Figure 1: Primary degradation pathways. The C4-amino group is the primary liability for oxidation, while the C3-amide is susceptible to hydrolysis under stress.[1]

Protocol 1: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution for biological assays.

Solvent Choice:

  • DMSO (Dimethyl Sulfoxide): Recommended.[2] High solubility (>20 mg/mL), bacteriostatic, and chemically inert toward the pyrazole.

  • Ethanol: Possible, but evaporation rates alter concentration over time.

  • Water: Poor solubility expected for the neutral species; requires pH adjustment which risks stability.

Procedure:

  • Weighing: Weigh 1.96 mg of compound into a sterile, amber glass vial (to prevent photolysis).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visible particulates remain.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes.

    • Rationale: Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), accelerating hydrolysis.

Protocol 2: Storage Conditions

Objective: Long-term preservation of chemical integrity.

StateTemperatureAtmosphereContainerMax Duration
Solid Powder -20°CDesiccatedAmber Glass2 Years
DMSO Stock -80°CArgon/NitrogenPolypropylene6 Months
DMSO Stock -20°CAir (Sealed)Polypropylene1 Month
Aqueous Working Sol. 4°CAirPlastic/Glass< 24 Hours

Critical Warning: Do not store DMSO solutions at 4°C for extended periods, as DMSO freezes at ~19°C. Partial freezing/thawing creates concentration gradients (cryoconcentration effect).

Protocol 3: Stability-Indicating HPLC Assay

Objective: Quantify degradation products. This method separates the parent amine from potential hydrolysis products (acid derivatives).

Instrument: HPLC with UV-Vis or PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

  • A: Water + 0.1% Formic Acid (buffers amine, improves peak shape).

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5 1.0
8.0 95 1.0
10.0 95 1.0
10.1 5 1.0

| 13.0 | 5 | 1.0 |[1]

Detection: 254 nm (aromatic ring) and 210 nm (amide bond).

Protocol 4: Forced Degradation (Stress Testing)

Objective: Validate the stability limits. Perform these tests if the compound yields inconsistent biological data.

Workflow Diagram:

StressTesting cluster_conditions Stress Conditions (24 Hours) Start Start: 1 mM DMSO Stock Acid Acid Stress 0.1 M HCl, 60°C Start->Acid Base Base Stress 0.1 M NaOH, 60°C Start->Base Oxidation Oxidative Stress 3% H2O2, RT Start->Oxidation Thermal Thermal Stress 60°C, Neutral Start->Thermal Analysis Neutralize & Analyze (HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Result Determine % Recovery Analysis->Result

Figure 2: Forced degradation workflow to validate compound stability.

Acceptance Criteria:

  • Stable: >95% recovery of parent peak.

  • Labile: <90% recovery.[2][3] If labile, prepare fresh for every experiment.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Yellowing of Solution Oxidation of amino group (formation of azo/nitro compounds).[1]Discard. Prepare fresh stock under Nitrogen. Use antioxidants (e.g., ascorbic acid) if assay permits.
Precipitation in Media "Crash out" upon dilution into aqueous buffer.Ensure final DMSO concentration is <1% but sufficiently high to keep solubility. Warm to 37°C briefly.
Extra Peak at RT ~2 min Hydrolysis product (Carboxylic acid).Check pH of buffer. Avoid storage in basic buffers (pH > 8.5).

References

  • Chemical Structure & CAS Verification
  • General Stability Protocols for Aminopyrazoles
  • Analytical Method Validation: Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ICH (International Council for Harmonisation). (Standard guideline used for designing the stress testing parameters).

Sources

Technical Notes & Optimization

Troubleshooting

minimizing degradation of amino-pyrazole carboxamides during purification

Topic: Minimizing Degradation During Purification & Handling Ticket ID: APC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Amino-pyrazole carboxamides are high-value scaffolds in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Degradation During Purification & Handling

Ticket ID: APC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Amino-pyrazole carboxamides are high-value scaffolds in kinase inhibitor development (e.g., JAK, CDK inhibitors). However, they exhibit a "bimodal instability" profile:

  • Intramolecular Cyclization: The proximal amino group (nucleophile) attacks the carboxamide carbonyl (electrophile), leading to dehydration and the formation of fused bicyclic impurities (often pyrazolo[1,5-a]pyrimidines).

  • Amide Hydrolysis: Susceptibility to acid/base-catalyzed cleavage of the carboxamide bond.

This guide provides self-validating protocols to navigate these risks during purification.

Module 1: The Cyclization Trap (Mechanism & Prevention)

The Problem: You observe a new impurity peak with a mass of [M-18] (loss of water) that grows during concentration or heating. The Cause: Intramolecular cyclization. The 5-amino group attacks the adjacent carbonyl, driven by thermodynamics to form a stable fused ring system.

Degradation Pathway Diagram

The following diagram illustrates the critical failure mode where the amino-pyrazole scaffold collapses into a fused system.

CyclizationMechanism Start Amino-Pyrazole Carboxamide (Precursor) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack End Fused Bicyclic Impurity (M-18 Product) TS->End Dehydration (-H2O) Acid Acid/Heat Catalysis

Caption: Mechanism of intramolecular cyclization leading to the M-18 dehydration impurity.

Prevention Protocol
  • Temperature Limit: Never exceed 40°C during rotary evaporation.

  • pH Window: Maintain pH 6.5 – 8.0 .

    • Risk:[1] pH < 4.0 protonates the carbonyl, making it more electrophilic (accelerating cyclization).

    • Risk:[1] pH > 9.0 deprotonates the amide nitrogen, promoting hydrolysis.

Module 2: Chromatographic Purification Strategies

Standard flash chromatography on untreated silica gel is the #1 cause of degradation due to the Lewis acidity of Si-OH groups.

Strategy A: Silica Gel Deactivation (Normal Phase)

If you must use normal phase, you must neutralize the silica surface.

Protocol: The "Triethylamine Flush"

  • Column Prep: Pack the column with silica.

  • Neutralization: Flush with 3 Column Volumes (CV) of Hexane:EtOAc (80:20) + 1% Triethylamine (Et3N) .

  • Equilibration: Flush with 2 CV of your starting mobile phase (containing 0.1% Et3N).

  • Loading: Load sample using a liquid injection (DCM/MeOH) rather than solid load (to avoid localized heating on dry silica).

  • Elution: Maintain 0.1% Et3N or 1% NH4OH in the mobile phase throughout the run.

Strategy B: Reverse Phase (HPLC/Prep-LC)

This is the preferred method. However, the choice of modifier is critical.

Modifier Compatibility Table

ModifierpH RangeRisk LevelRecommendation
TFA (0.1%) ~2.0HIGH AVOID. Promotes acid-catalyzed hydrolysis and cyclization.
Formic Acid (0.1%) ~2.7MEDIUM Use only if compound is known to be stable. Keep fraction collection cold (4°C).
Ammonium Acetate (10mM) ~6.8LOW PREFERRED. Buffers near neutral; volatile for lyophilization.
Ammonium Bicarbonate (10mM) ~7.8LOW Excellent for basic amino-pyrazoles; suppresses protonation.

Module 3: Solid-State Isolation (Lyophilization)

The Problem: Compound degrades during freeze-drying, appearing as a "melt" or gum. The Cause: "pH Shift" during freezing. As water crystallizes, buffer salts (like phosphates or acetates) can concentrate in the amorphous phase, causing drastic local pH spikes (acidic or basic) which catalyze degradation before the ice sublimes.

Troubleshooting Workflow

LyophilizationFix Start Lyophilization Issue: Degradation/Melt Check1 Check Buffer System Start->Check1 Decision Is it Volatile? Check1->Decision Sol1 Switch to Ammonium Bicarbonate Decision->Sol1 Yes (Acetate/Formate) Sol2 Use t-Butanol/Water (Co-solvent) Decision->Sol2 No (Phosphate/NaCl)

Caption: Decision tree for stabilizing amino-pyrazoles during lyophilization.

Best Practice:

  • Dissolve the purified fraction in t-Butanol/Water (1:3) before freezing.

  • Why? t-Butanol forms a stable eutectic with water, preventing the concentration of acid/base species in the unfrozen water pockets.

Frequently Asked Questions (FAQs)

Q1: Can I use HCl to form a salt of my amino-pyrazole to improve solubility?

  • Answer: Proceed with extreme caution. While HCl salts are common, the high acidity in solution prior to crystallization can trigger the M-18 cyclization .

  • Alternative: Use Fumaric acid or Maleic acid (pKa ~3-4). These are strong enough to protonate the amine but weak enough to minimize acid-catalyzed cyclization kinetics.

Q2: My compound turns yellow on the column. What is happening?

  • Answer: This indicates oxidation of the electron-rich amino-pyrazole ring, likely catalyzed by metal impurities in the silica or exposure to air on the column.

  • Fix: Add 0.1% Ascorbic Acid to the aqueous mobile phase (if RP) or flush the column with Nitrogen before use. Ensure solvents are degassed.

Q3: I see a "split peak" on HPLC, but the mass is identical. Is it degrading?

  • Answer: Likely not degradation. Amino-pyrazoles often exhibit annular tautomerism (proton migration between N1 and N2).

  • Test: Run the HPLC at a higher temperature (45°C). If the peaks coalesce into one sharp peak, it is tautomerism. If they remain distinct, it is a degradation isomer.

References

  • Mechanism of Cyclization: Batra, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Link

  • Purification Stability: BenchChem Technical Guides. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions. Link

  • Synthesis & Tautomerism: Fassihi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules. Link

  • Chromatographic Modifiers: Lather, V., et al. (2017). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives. Journal of Medicinal Chemistry & Toxicology. Link

Sources

Optimization

overcoming steric hindrance in N-propyl pyrazole carboxamide synthesis

A Guide to Overcoming Steric Hindrance Welcome to the technical support center for the synthesis of N-propyl pyrazole carboxamides. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Steric Hindrance

Welcome to the technical support center for the synthesis of N-propyl pyrazole carboxamides. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific amide coupling, with a focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is my N-propyl pyrazole carboxamide synthesis failing or giving low yields?

Low yields are often due to steric hindrance.[1] The bulky N-propyl group on the pyrazole nitrogen can physically block the approach of the activated carboxylic acid. Additionally, substituents on the pyrazole ring or the carboxylic acid can exacerbate this issue. Other factors include inadequate activation of the carboxylic acid, reduced nucleophilicity of the pyrazole, or suboptimal reaction conditions.[1]

Q2: What is steric hindrance and how does it affect this reaction?

Steric hindrance is a phenomenon where the size of groups within a molecule prevents chemical reactions that are observed in related molecules with smaller groups.[2][3] In this synthesis, the three-dimensional space occupied by the N-propyl group and any substituents near the pyrazole's reacting nitrogen atom can clash with the activated carboxylic acid, slowing down or preventing the desired amide bond formation.[1][4]

Q3: Are there specific coupling reagents better suited for sterically hindered reactions?

Yes. For challenging couplings, standard reagents like EDC/HOBt may be insufficient.[][6] More powerful uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often highly effective for sterically hindered substrates.[7][8][9][10] HATU rapidly generates a highly reactive OAt-active ester, which can overcome the energy barrier imposed by steric bulk.[9]

Q4: Can I just increase the temperature or reaction time?

While gently heating (e.g., to 40-60 °C) can sometimes improve yields for sluggish reactions, excessive heat can lead to the decomposition of reagents or products and promote side reactions.[1][9] Similarly, simply extending the reaction time may not be effective if the activation energy barrier due to hindrance is too high. A change in reagents is often a more effective strategy.

Troubleshooting Guide: From Diagnosis to Solution

This guide is structured by common experimental outcomes. Identify your issue below to find potential causes and recommended solutions.

Issue 1: Very Low to No Product Yield (<10%)

When the reaction fails to proceed, it points to a fundamental barrier, most likely severe steric hindrance or incorrect reagent choice.

Workflow for Diagnosing Low Yield

G start Low Yield (<10%) check_sm Verify Starting Material (Pyrazole & Acid) Purity via NMR/LCMS start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Impure Materials check_sm->sm_bad Issue Found check_reagents Assess Coupling Conditions sm_ok->check_reagents purify Purify Starting Materials and Repeat sm_bad->purify reagents_ok Using Strong Reagent (e.g., HATU)? check_reagents->reagents_ok upgrade_reagent SOLUTION: Upgrade to a More Powerful Coupling Reagent (HATU Protocol) reagents_ok->upgrade_reagent No change_conditions SOLUTION: Optimize Reaction Conditions (Solvent, Temp, Pre-activation) reagents_ok->change_conditions Yes G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack R-COOH Carboxylic Acid Active_Ester Highly Reactive OAt-Active Ester R-COOH->Active_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Pyrazole N-Propyl Pyrazole Active_Ester->Pyrazole Hindrance Here Amide Target Amide Product Active_Ester->Amide + Pyrazole

Caption: Mechanism of HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole-5-carboxylic acid (1.0 eq).

  • Add an anhydrous aprotic solvent, preferably DMF (to a concentration of 0.1-0.5 M).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step. [9]5. Add the N-propyl pyrazole (1.05 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. For hindered couplings, the reaction may require 12-24 hours.

  • If the reaction is sluggish at room temperature after several hours, consider gently heating to 40°C. [9]8. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Chloride Formation and Coupling

This is a more classical, highly effective alternative for less nucleophilic pyrazoles.

Step-by-Step Procedure:

Part A: Acyl Chloride Formation

  • In a dry flask under an inert atmosphere, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.

Part B: Amide Coupling

  • Dissolve the N-propyl pyrazole (1.0 eq) in anhydrous DCM or THF in a separate flask under an inert atmosphere.

  • Add a non-nucleophilic base such as Triethylamine (TEA) or DIPEA (2.0 eq).

  • Cool the solution to 0°C.

  • Dissolve the crude acyl chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the pyrazole solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench with water and proceed with a standard aqueous workup and purification as described in Protocol 1.

Data Summary: Coupling Reagent Comparison

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
EDC / HOBt CarbodiimideModerateInexpensive, common. [1]May be ineffective for hindered substrates; can form N-acylurea byproducts. [1][11]
HATU / DIPEA Uronium SaltVery HighExcellent for hindered substrates; fast reaction rates; low racemization. [8][9]More expensive; byproducts can be difficult to remove. [9]
Acyl Chloride Activated AcidHighestHighly reactive, effective for unreactive amines/pyrazoles. []Harsh formation conditions; sensitive to moisture; generates HCl. [12]

References

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • ChemPep. (n.d.). HATU | 148893-10-1 | Peptide Coupling Reagent.
  • Benchchem. (n.d.). Technical Support Center: HATU Coupling Reactions.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Benchchem. (2025, December). troubleshooting low yield in diaminopropane coupling reactions.
  • Talele, T. T. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate.
  • Brown, A. R., et al. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Enamine. (n.d.). HATU.
  • Subbaiah, M. A. M., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Çakır, D., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HPLC Purity Validation for 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

Executive Summary 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide represents a critical class of pyrazole-carboxamide intermediates, structurally analogous to precursors used in the synthesis of PDE5 inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide represents a critical class of pyrazole-carboxamide intermediates, structurally analogous to precursors used in the synthesis of PDE5 inhibitors (e.g., Sildenafil).[1] Its analysis presents a distinct chromatographic paradox: the molecule contains a basic primary amine (pKa ~4.5–5.5) susceptible to silanol interactions, yet possesses sufficient polarity (LogP ~0.5) to risk poor retention on standard C18 phases.

This guide moves beyond generic protocols to compare three distinct separation strategies: High-pH Reversed Phase (The Modern Standard) , Phenyl-Hexyl Selectivity (The Isomer Specialist) , and Ion-Pair Chromatography (The Traditionalist) .

Part 1: Compound Profile & Chromatographic Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for robust method development.

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight ~238.3 g/mol Suitable for UV and MS detection.[1]
Basic Centers Primary amine (C4), Pyrazole NSevere peak tailing on acidic silica due to ion-exchange interactions with silanols.
H-Bonding Amide (Donor/Acceptor)Potential for conformational isomers; requires protic solvents or specific pH control.[1]
LogP ~0.5 (Polar)Risk of elution near the void volume (

) on C18 without high aqueous stability.
Critical Impurities Regioisomers (N1 vs N2 ethylation)Difficult to separate on C18 due to identical hydrophobicity; requires

-

selectivity.[1]

Part 2: Method Comparison & Performance Data

Method A: High-pH Reversed Phase (C18)

The "Robustness" Approach Principle: By operating at pH 10.0 (above the pKa of the amine), the analyte remains uncharged (neutral). This eliminates cation-exchange with silanols, resulting in sharp peaks and increased retention via hydrophobic interaction.[1]

  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: (A) 10mM Ammonium Bicarbonate (pH 10.0); (B) Acetonitrile.

  • Suitability: Best for routine QC and Assay.

Method B: Phenyl-Hexyl Phase

The "Selectivity" Approach Principle: Utilizes


-

interactions between the stationary phase and the pyrazole ring. This is the only reliable method to separate the N1-ethyl target from the N2-ethyl regioisomer impurity, which co-elute on C18.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Methanol (MeOH promotes

    
    -interactions better than ACN).
    
  • Suitability: Critical for Impurity Profiling and Isomer quantitation.

Method C: Ion-Pair Chromatography (IPC)

The "Legacy" Approach Principle: Uses an anionic surfactant (Octanesulfonate) to form a neutral ion-pair with the protonated amine, increasing retention on C18.

  • Column: Standard C18 (e.g., C18 Endcapped).

  • Mobile Phase: (A) Buffer + 10mM Sodium Octanesulfonate (pH 2.5); (B) Acetonitrile.

  • Suitability: Only recommended if resolution fails on A/B or for very polar degradation products.

Comparative Performance Matrix
MetricMethod A (High pH C18)Method B (Phenyl-Hexyl)Method C (Ion-Pair)
Peak Shape (Tailing Factor) Excellent (1.0 – 1.[1]1)Good (1.1 – 1.3)Excellent (1.0 – 1.2)
Isomer Resolution (

)
Poor (< 1.5)Superior (> 3.0) Moderate (1.5 – 2.0)
Equilibration Time Fast (10 min)Medium (20 min)Slow (> 60 min)
MS Compatibility Yes (Volatile buffer)YesNo (Non-volatile salts)
Column Lifetime High (Hybrid particles)HighLow (Acidic hydrolysis risk)

Part 3: Experimental Protocols (Step-by-Step)

Protocol 1: The Purity Screen (Phenyl-Hexyl Method)

Recommended for detecting the critical N-isomer impurity.[1]

  • Preparation:

    • Diluent: Methanol:Water (50:50).

    • Standard: Dissolve 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide to 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2][3]

    • Injection: 5 µL.

    • Temp: 30°C.

    • Detection: UV @ 254 nm (Pyrazole max) and 220 nm (Amide).

  • Gradient Program:

    • 0.0 min: 5% B

    • 15.0 min: 60% B

    • 20.0 min: 90% B

    • 20.1 min: 5% B (Re-equilibrate for 5 min).

  • System Suitability Criteria (Self-Validating):

    • Resolution between Main Peak and nearest impurity > 2.0.

    • %RSD of areas (n=5) < 2.0%.

Protocol 2: The Assay Method (High pH C18)

Recommended for potency/content determination.

  • Mobile Phase Preparation:

    • MP A: Dissolve 0.79g Ammonium Bicarbonate in 1L water. Adjust to pH 10.0 with Ammonium Hydroxide.

    • MP B: 100% Acetonitrile.

  • Isocratic Mode (for speed):

    • Run at 25% B / 75% A Isocratic.

    • Run time: ~8 minutes.

  • Self-Validating Check:

    • Tailing Factor (

      
      ) must be < 1.5. If 
      
      
      
      , column pH stability is compromised.

Part 4: Visualization & Logic

Workflow: Method Selection Strategy

This diagram illustrates the decision logic for selecting the correct method based on the analytical goal (Purity vs. Potency).

MethodSelection Start START: Analyze 4-amino-pyrazole derivative Goal Define Analytical Goal Start->Goal Isomer Separation of Regioisomers (N1 vs N2 alkylation)? Goal->Isomer Impurity Profiling MethodA METHOD A: High pH C18 (Robustness/Speed) Goal->MethodA Potency/Assay MS MS Compatible? Isomer->MS No (General Purity) MethodB METHOD B: Phenyl-Hexyl (Pi-Pi Selectivity) Isomer->MethodB Yes (Required) MS->MethodA Yes MethodC METHOD C: Ion-Pairing (Last Resort) MS->MethodC No (UV Only) Result1 Result1 MethodB->Result1 High Resolution Result2 Result2 MethodA->Result2 High Throughput

Caption: Decision tree for selecting the optimal HPLC method based on impurity profile and detection requirements.

Mechanism of Interaction

Understanding why Method B works for this molecule.

Interaction Analyte Analyte: Pyrazole Ring (Aromatic) + Amide Group C18 C18 Phase: Hydrophobic Only Analyte->C18 Van der Waals Phenyl Phenyl-Hexyl Phase: Hydrophobic + Pi-Pi Analyte->Phenyl Pi-Pi Stacking ResultC18 Co-elution of Isomers (Same Hydrophobicity) C18->ResultC18 ResultPhenyl Separation of Isomers (Different Electron Density) Phenyl->ResultPhenyl

Caption: Mechanistic comparison showing why Phenyl-Hexyl phases offer superior selectivity for pyrazole isomers.

Part 5: Validation Framework (ICH Q2(R1))

To ensure scientific integrity, the chosen method must be validated according to ICH Q2(R1) guidelines [1].

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at retention time (

) of main peak.[1]
Inject blank, placebo, and forced degradation samples (Acid/Base/Oxidation).
Linearity

5 concentrations from 50% to 150% of target concentration.
Accuracy 98.0% – 102.0% RecoverySpike placebo with analyte at 3 levels (80%, 100%, 120%).
Precision RSD < 2.0%6 replicate injections of the standard solution.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via visual evaluation or signal-to-noise ratio.
The "Self-Validating" System

A robust method must include a System Suitability Test (SST) in every sequence. For this aminopyrazole, the SST must include:

  • Resolution Marker: A mix of the analyte and its N-isomer (or a synthetic precursor) to prove the column still possesses

    
    -
    
    
    
    selectivity.
  • Tailing Factor Check: To ensure the mobile phase pH or ion-pairing agent is effectively masking silanols.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Agilent Technologies. (2009).[5] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note 5990-4711EN.[1] Link

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Separation Mechanisms.Link

  • PubChem. (2025).[6] 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Structural Analog Data).[1] National Library of Medicine. Link

Sources

Comparative

mass spectrometry fragmentation patterns of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide , a critical intermediate often associated with the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide , a critical intermediate often associated with the synthesis of pyrazolo-pyrimidinone based PDE5 inhibitors (e.g., Sildenafil analogs).

This guide compares the target molecule against its structural isomers and functional analogs, specifically the Sildenafil Intermediate (1-methyl-3-propyl) and the Free Acid precursor , to aid in impurity profiling and structural elucidation.

Executive Summary & Molecule Profile

This guide addresses the identification challenges associated with 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide (CAS: 1001500-16-8). Unlike the standard Sildenafil intermediate, this molecule features an N-propyl carboxamide moiety and an N-ethyl pyrazole substitution. These structural nuances create a distinct fragmentation signature essential for differentiating it from regioisomers during impurity analysis.

Chemical Identity
FeatureTarget Molecule
IUPAC Name 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
CAS Number 1001500-16-8
Formula C

H

N

O
Exact Mass 196.1324 Da
Precursor Ion [M+H]

= 197.14 Da
Core Structure Pyrazole ring with N1-Ethyl, C4-Amino, C3-Carboxamide (N-propyl)

Technical Comparison: Target vs. Alternatives

In drug development, distinguishing this specific building block from its isomers is critical. The table below contrasts the Target with its two most common "alternatives" encountered in PDE5 inhibitor synthesis.

Comparative Fragmentation Matrix (ESI+)
FeatureTarget Product Alternative A: Sildenafil Intermediate Alternative B: Free Acid Analog
Structure N-Propyl Amide (Propyl on Nitrogen)C-Propyl, Primary Amide (Propyl on Ring)Carboxylic Acid (Hydrolysis Product)
Name 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid
Precursor [M+H]+ m/z 197 m/z 183 m/z 156
Primary Loss -59 Da (Loss of Propylamine)-17 Da (Loss of NH

)
-18 Da (Loss of H

O)
Secondary Loss -28 Da (Ethylene from N-Ethyl)-42 Da (Propene from C-Propyl)-44 Da (Loss of CO

)
Base Peak (Typical) m/z 138 (Acylium Core)m/z 166 (Acylium Core)m/z 110 (Decarboxylated)
Differentiation Presence of m/z 138 indicates amide N-alkylation.[1][2][3][4][5][6]Presence of m/z 166 indicates primary amide.Presence of m/z 138/112 indicates acid.

Analyst Insight: The key differentiator is the Amide Cleavage . The Target molecule loses the entire N-propylamine group (neutral loss 59), whereas the Sildenafil intermediate (Alternative A) only loses ammonia (neutral loss 17). This shift is diagnostic.

Detailed Fragmentation Mechanism

The fragmentation of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide follows a predictable pathway governed by amide bond lability and the stability of the pyrazole core.

Pathway A: Amide Bond Cleavage (Dominant)

The protonated molecular ion (m/z 197) undergoes inductive cleavage at the amide bond.

  • Mechanism: Protonation occurs at the amide oxygen or nitrogen.

  • Cleavage: The C-N bond breaks, expelling neutral propylamine (C

    
    H
    
    
    
    N, 59 Da)
    .
  • Product: This yields the stable pyrazole acylium ion at m/z 138 .

Pathway B: N-Dealkylation (Secondary)

The N1-Ethyl group is susceptible to loss via hydrogen transfer, typically expelling neutral ethylene (C


H

, 28 Da)
.
  • From Parent: m/z 197

    
     m/z 169 (Loss of C
    
    
    
    H
    
    
    ).
  • From Fragment A: m/z 138

    
     m/z 110 (Loss of C
    
    
    
    H
    
    
    ).
Pathway C: Radical Cleavage (High Energy)

Under higher collision energies (CE > 30 eV), homolytic cleavage of the N-propyl group may occur, losing a propyl radical (43 Da) to form a distonic radical cation at m/z 154 .

Visualization of Fragmentation Pathways[12][13]

The following diagram illustrates the proposed fragmentation tree for the target molecule (m/z 197), highlighting the diagnostic transitions distinguishing it from isomers.

FragmentationPathways Parent Parent Ion [M+H]+ m/z 197 (4-amino-1-ethyl-N-propyl...) Frag_169 Fragment m/z 169 [M+H - C2H4]+ (Loss of Ethylene from N1) Parent->Frag_169 N-Dealkylation (-28 Da) Frag_154 Fragment m/z 154 [M+H - C3H7•]+ (Loss of Propyl Radical) Parent->Frag_154 High CE (-43 Da) Frag_138 Diagnostic Ion m/z 138 [M+H - C3H9N]+ (Acylium Ion / Loss of Propylamine) Parent->Frag_138 Amide Cleavage (-59 Da) Frag_110 Core Ion m/z 110 [m/z 138 - C2H4]+ (De-ethylated Acylium) Frag_169->Frag_110 Amide Cleavage (-59 Da) Frag_138->Frag_110 Secondary N-Dealkylation (-28 Da)

Caption: Diagnostic fragmentation tree for m/z 197. The red path (m/z 197 -> 138) is the primary differentiator from Sildenafil analogs.

Experimental Protocol: Validation Workflow

To confirm the identity of this molecule in a mixture (e.g., an impurity profile), follow this self-validating LC-MS/MS protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.[7]

  • Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.

Step 2: MS Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the amide).

  • Collision Energy (CE): Ramp 10–40 eV to observe both the survivor parent (low CE) and the diagnostic m/z 138 (med CE).

Step 3: Data Analysis Criteria (Pass/Fail)
  • Parent Check: Observe m/z 197.1 ± 0.1 . (If m/z 183 is seen, it is the Methyl/Propyl isomer).

  • Fragment Check: Extract ion chromatogram (XIC) for m/z 138.07 .

    • If Present: Confirms N-propyl amide structure (Target).

    • If Absent (but m/z 180 is seen): Indicates loss of NH3 (Primary amide isomer).

  • Secondary Check: Look for m/z 110 . This confirms the stability of the pyrazole core after stripping substituents.

References

  • Reddy, P. R., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[8] Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Sildenafil Intermediate). National Library of Medicine. Retrieved from [Link]

Sources

Validation

Reference Standards for 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide Analysis

Executive Summary: The Hidden Risks in Pyrazole Intermediates In the development of pyrazole-based pharmacophores—common in PDE5 inhibitors (e.g., Vardenafil analogs), kinase inhibitors, and novel antimicrobial agents—th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risks in Pyrazole Intermediates

In the development of pyrazole-based pharmacophores—common in PDE5 inhibitors (e.g., Vardenafil analogs), kinase inhibitors, and novel antimicrobial agents—the quality of the starting material is the primary determinant of downstream yield and purity.

4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide (CAS 1001500-16-8) is a critical building block.[1] Its structural complexity presents specific analytical challenges:

  • Regioisomerism: The alkylation of the pyrazole ring can yield N1-ethyl (target) vs. N2-ethyl (impurity) isomers, which are difficult to separate.[1]

  • Labile Functionality: The C4-amino group is susceptible to oxidation, leading to azo-dimer impurities.[1]

This guide objectively compares the three tiers of reference standards available for this molecule and provides a self-validating protocol to qualify them internally.

Comparative Analysis: Selecting the Right Standard Grade

Not all "98% Purity" labels are created equal.[1] The table below compares the three prevailing options for sourcing this reference standard, analyzing their suitability for regulatory-compliant workflows.

Table 1: Reference Standard Tier Comparison
FeatureOption A: ISO 17034 CRM Option B: Secondary Analytical Standard Option C: Commercial Reagent Grade
Definition Certified Reference Material with metrological traceability.[1]Qualified against a CRM or primary standard; intended for routine QC.[1]"Building Block" grade intended for synthesis, not quantitative analysis.
Purity Assignment Mass Balance (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

). Includes water, solvents, inorganic ash.
Potency Assigned (often via HPLC against Primary).Area % (HPLC only). Ignores water, salts, and non-chromatographable impurities.
Uncertainty Explicit Uncertainty Budget (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).
Defined assay limits (e.g., 99.5%

1.0%).
None provided.
Traceability SI Units (via qNMR/Mass Balance).Traceable to Primary/CRM.Batch-specific (Internal CoA only).
Cost High (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted">

)
Moderate (

)
Low ($)
Risk Profile Low Risk. Essential for release testing of GMP intermediates.Medium Risk. Suitable for in-process checks (IPC).[1]High Risk. Common source of "mass balance" errors in yield calculations.[1]
Best Use Case Final API impurity calculation; Method Validation.Routine batch release; Stability studies.[1]Early-stage synthesis; Qualitative ID.[1]
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Expert Insight: For 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide, commercial "Reagent Grade" sources frequently contain 2–5% water and inorganic salts (from reduction steps) that are invisible to UV detection. Using Option C as a quantitative standard without re-qualification will systematically overestimate your reaction yields.[1]

Technical Deep Dive: The Qualification Workflow

If you cannot source an ISO 17034 CRM (which is common for niche intermediates), you must generate a Primary Standard from Reagent Grade material. This requires a "Self-Validating" protocol.

The "Triangulation" Strategy

To ensure scientific integrity, we do not rely on a single method. We triangulate purity using three orthogonal techniques:

  • Chromatographic Purity (HPLC-UV/MS): Detects organic impurities.[1]

  • Thermogravimetric/KF Analysis: Detects volatiles and water.[1]

  • Quantitative NMR (qNMR): The absolute truth method for mass fraction assignment.[1]

Visualization: The Qualification Decision Tree

The following diagram outlines the logical flow for qualifying a vendor-supplied building block as a Reference Standard.

QualificationWorkflow Start Source Material (CAS 1001500-16-8) Step1 1. Identity Check (1H-NMR + MS) Start->Step1 Decision1 Isomer Confirmed? (N1-Ethyl vs N2) Step1->Decision1 Reject REJECT BATCH (Wrong Isomer) Decision1->Reject No Step2 2. Purity Screening (HPLC-UV @ 254nm) Decision1->Step2 Yes Step3 3. Volatiles & Ash (KF + ROI) Step2->Step3 qNMR 4. qNMR Assay (Internal Std: Maleic Acid) Step3->qNMR Calc Calculate Potency (Mass Balance) qNMR->Calc Final Release as Primary Standard Calc->Final

Figure 1: Analytical Decision Tree for qualifying pyrazole intermediates. Note the critical checkpoint for Regioisomer confirmation.

Experimental Protocol: Self-Validating qNMR Assay

This protocol serves as the "Gold Standard" for assigning potency to your reference material.[1] It is superior to HPLC because it does not require response factors for unknown impurities.[1]

Objective: Determine the absolute weight-percent purity of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide.

Materials
  • Analyte: ~10 mg of the pyrazole candidate.[1]

  • Internal Standard (IS): TraceCERT® Maleic Acid (or similar NIST-traceable IS).[1] High purity (>99.9%) is mandatory.

  • Solvent: DMSO-d6 (ensures solubility of the amide and prevents exchange of amide protons).[1]

Procedure
  • Weighing: Accurately weigh 10.0 mg of the Pyrazole and 5.0 mg of Maleic Acid into the same HPLC vial. Record weights to 0.001 mg precision.[1]

  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Vortex until clear. Transfer to NMR tube.[1]

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Crucial: Pyrazole protons have long T1 relaxation times; insufficient D1 causes underestimation).[1]

    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Maleic Acid singlet (approx.[1] 6.0 ppm) -> Set Integral to defined value based on moles.[1]

    • Integrate the Pyrazole C5-H singlet (approx.[1] 7.5–8.0 ppm).[1] Avoid the amide protons as they are broad and exchangeable.

Calculation

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">



Where:

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = Integral area
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = Number of protons (1 for Pyrazole C5-H, 2 for Maleic Acid)
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = Molecular Weight[2]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = Mass weighed
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = Purity[2]
    

Critical Quality Attribute: Regioisomer Detection

A common failure mode in pyrazole synthesis is the formation of the wrong isomer during the alkylation step.

The Mechanism: When alkylating the pyrazole ring, the ethyl group can attach to N1 or N2.

  • Target: 1-ethyl-N-propyl...

  • Impurity: 2-ethyl-N-propyl... (often elutes close to the main peak).[1]

Differentiation Strategy:

  • NOESY NMR: The N-ethyl protons in the correct isomer (1-ethyl) will show a Nuclear Overhauser Effect (NOE) correlation with the C5-proton.[1] The N2-ethyl isomer will show NOE with the C3-substituent (the carboxamide group).[1]

  • HPLC Retention: On a C18 column, the 1-ethyl isomer typically elutes later than the 2-ethyl isomer due to hydrogen bonding shielding, but this must be experimentally verified with a gradient method.

Visualization: Isomerism & NOE Correlations

Isomerism Core Pyrazole Core N1 N1-Ethyl (Target) Core->N1 Alkylation N2 N2-Ethyl (Impurity) Core->N2 Alkylation NOE1 NOE: Ethyl ↔ H-5 N1->NOE1 Identification NOE2 NOE: Ethyl ↔ Amide N2->NOE2 Identification

Figure 2: Distinguishing isomers using NMR spectroscopy.

References

  • International Organization for Standardization. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.[1]Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1] Rockville, MD: United States Pharmacopeial Convention. Link[1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link[1]

  • European Pharmacopoeia (Ph.[1] Eur.). Chapter 5.12. Reference Standards.Link[1]

  • Faria, A. C., et al. (2021). Impurity profiling of pyrazole-based inhibitors: Analytical strategies. Journal of Pharmaceutical and Biomedical Analysis.[1] (Contextual citation for pyrazole separation).

Disclaimer: This guide is for educational and research purposes. Always validate methods according to ICH Q2(R1) guidelines before use in GMP environments.

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
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4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
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